2-Bromobenzo[h]quinazoline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7BrN2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromobenzo[h]quinazoline |
InChI |
InChI=1S/C12H7BrN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-7H |
InChI Key |
PKFXSJQDMQKWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN=C(N=C32)Br |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Characterization of Brominated Quinazolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the synthesis and characterization of brominated quinazoline derivatives. It is important to note that a comprehensive search of the available scientific literature did not yield specific experimental data for the synthesis and characterization of 2-Bromobenzo[h]quinazoline. Therefore, this document provides a generalized framework and representative data based on structurally related brominated quinazoline compounds to assist researchers in this field.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for the development of novel therapeutic agents. The introduction of a bromine atom into the quinazoline core can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its potency or providing a handle for further synthetic modifications. This guide outlines a general approach to the synthesis and characterization of brominated quinazolines, drawing upon established methodologies for related structures.
General Synthetic Approach
The synthesis of brominated quinazolines can be approached through several synthetic routes. A common and effective strategy involves the condensation of a brominated anthranilic acid derivative with a suitable nitrogen-containing reagent, followed by cyclization. The following protocol is a generalized representation and may require optimization for specific target molecules.
Experimental Protocol: A Generalized Synthesis of Brominated Quinazolinones
This protocol describes a two-step synthesis for brominated quinazolinone derivatives, adapted from methodologies reported for similar compounds.[1]
Step 1: Bromination of Anthranilamide
-
Reagents and Solvents: Anthranilamide, N-bromosuccinimide (NBS), suitable solvent (e.g., carbon tetrachloride, acetic acid).
-
Procedure:
-
Dissolve anthranilamide in the chosen solvent in a round-bottom flask.
-
Slowly add N-bromosuccinimide (in a 1:1 or 2:1 molar ratio depending on the desired degree of bromination) to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an appropriate aqueous solution (e.g., sodium thiosulfate to quench excess bromine) and extracting the product with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the brominated anthranilamide intermediate.
-
Step 2: Cyclization to form the Quinazolinone Ring
-
Reagents and Solvents: Brominated anthranilamide, aromatic aldehyde, catalyst (e.g., acetic acid, iodine), solvent (e.g., ethanol, dimethylformamide).
-
Procedure:
-
Combine the brominated anthranilamide and the aromatic aldehyde in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of an acid or an oxidizing agent like iodine.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired brominated quinazolinone derivative.
-
Characterization of Brominated Quinazolines
The structural elucidation and purity assessment of the synthesized brominated quinazoline derivatives are crucial steps. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physicochemical and Spectroscopic Data
The following table summarizes representative characterization data for various brominated quinazoline and quinazolinone derivatives found in the literature. This data can serve as a reference for researchers working on similar compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| 2-Bromoquinazoline | C₈H₅BrN₂ | 209.04 | Not Available | Computed Descriptors: InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H, InChIKey=ZHQSBSGAHYOIQE-UHFFFAOYSA-N, SMILES=C1=CC=C2C(=C1)C=NC(=N2)Br[2] |
| 5-Bromo-2-methyl-4(3H)-quinazolinone | Not Specified | Not Specified | 231-234 | ¹H NMR (500 MHz, DMSO-d₆): δ 2.32 (s, 3H, -CH₃), 7.55 (m, 2H, Ar-H), additional aromatic protons not specified. |
| 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone derivative | C₃₂H₁₉Br₂N₅O | 649.33 | 177-179 | IR (KBr, cm⁻¹): 3335-3225 (NH, =NH), 2200 (C≡N), 1700 (C=O, quinazolinone), 1600 (C=N). MS (m/z): 649, 651, 653 [M⁺-1].[3] |
| 6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone | C₁₄H₈BrClN₂O₂ | 367.59 | Not Available | Data not available in the provided search results.[4] |
| 8-Bromo-4-chloro-2-methyl-quinazoline | C₉H₆BrClN₂ | 257.51 | Not Available | Data not available in the provided search results.[5] |
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of brominated quinazolinone derivatives.
Conclusion
While specific experimental details for this compound remain elusive in the current literature, this guide provides a foundational understanding of the synthesis and characterization of brominated quinazoline derivatives. The generalized protocols, representative data, and workflow diagrams serve as a valuable resource for researchers venturing into the synthesis of novel brominated quinazolines. Further exploration and adaptation of the presented methodologies will be essential for the successful synthesis and characterization of specific target molecules within this important class of heterocyclic compounds.
References
- 1. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromoquinazoline | C8H5BrN2 | CID 54547630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 338774-67-7 CAS MSDS (6-BROMO-2-(3-CHLOROPHENYL)-3-HYDROXY-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2-Bromobenzo[h]quinazoline: Structure, Properties, and Synthetic Methodologies
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] Many quinazoline-based compounds have been developed as therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] The fusion of an additional benzene ring to the quinazoline core to form benzo[h]quinazoline creates a more complex polycyclic aromatic system, offering a unique scaffold for the design of novel bioactive molecules.[5]
The introduction of a bromine substituent at the 2-position of the benzo[h]quinazoline core is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced or novel biological activities. Bromo-substituted quinazolines have shown promise as cytotoxic agents and kinase inhibitors.[3][6] This technical guide provides a comprehensive overview of the predicted chemical structure and properties of 2-Bromobenzo[h]quinazoline, along with detailed, plausible experimental protocols for its synthesis and characterization based on established methodologies for related compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzo[h]quinazoline core with a bromine atom attached to the C2 position of the pyrimidine ring.
Parent Compound: Benzo[h]quinazoline
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₂ | [7] |
| Molecular Weight | 180.21 g/mol | [7] |
| CAS Number | 230-28-4 | [7] |
| Melting Point | 101-103 °C | [5] |
| Boiling Point | 358.7 ± 11.0 °C (Predicted) | [5] |
| Density | 1.250 ± 0.06 g/cm³ (Predicted) | [5] |
Predicted Properties of this compound
| Property | Predicted Value | Notes |
| Chemical Formula | C₁₂H₇BrN₂ | Based on the addition of Br and removal of H. |
| Molecular Weight | 259.11 g/mol | Calculated based on the chemical formula. |
| Appearance | Likely a crystalline solid | Based on the properties of benzo[h]quinazoline and other bromo-aromatic compounds. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for similar heterocyclic compounds. |
| XLogP3 | ~3.5 | Estimated based on the parent compound's XLogP3 of 2.8 and the contribution of a bromine atom.[7] |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and characterization of this compound, adapted from established methods for the synthesis of quinazoline derivatives.[8][9][10]
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the cyclization of a suitable precursor derived from 1-aminonaphthalene-2-carboxylic acid.
Step 1: Synthesis of Benzo[h]quinazolin-4(3H)-one
A common method for the synthesis of quinazolinone derivatives is the Niementowski reaction.[11]
-
Materials: 1-Amino-2-naphthoic acid, Formamide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-amino-2-naphthoic acid (1 equivalent) and an excess of formamide (5-10 equivalents).
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield benzo[h]quinazolin-4(3H)-one.
-
Step 2: Chlorination of Benzo[h]quinazolin-4(3H)-one
-
Materials: Benzo[h]quinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalytic amount).
-
Procedure:
-
In a fume hood, suspend benzo[h]quinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-chlorobenzo[h]quinazoline.
-
Step 3: Synthesis of this compound (Hypothetical)
A potential route from a suitable precursor would be a Sandmeyer-type reaction or direct bromination if a suitable activated position is available. However, a more direct approach might involve starting with a different precursor. An alternative, more direct synthesis could start from 1-amino-2-naphthaldehyde.
Alternative Proposed Synthesis:
-
Materials: 1-Amino-2-naphthaldehyde, N-Bromosuccinimide (NBS), Ammonium acetate, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 1-amino-2-naphthaldehyde (1 equivalent) in DMSO in a round-bottom flask.
-
Add ammonium acetate (10 equivalents) and N-Bromosuccinimide (1.1 equivalents).
-
Heat the reaction mixture to 120 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a series of aromatic protons in the downfield region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment of each proton.[12]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The carbon atom attached to the bromine (C2) is expected to have a chemical shift in the range of 150-160 ppm.[12]
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This technique will be crucial for confirming the elemental composition of the synthesized compound. The expected [M+H]⁺ ion for C₁₂H₇⁷⁹BrN₂ would be approximately 258.9869 and for C₁₂H₇⁸¹BrN₂ would be approximately 260.9848, showing the characteristic isotopic pattern for bromine.[13]
Potential Biological Activity and Signaling Pathways
Quinazoline derivatives are well-known for their ability to inhibit various protein kinases, which are key regulators of cellular signaling pathways.[14] Specifically, many quinazolines target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3] The introduction of a bromine atom can enhance the binding affinity and selectivity of the compound.
Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action of this compound as a kinase inhibitor.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
This diagram illustrates how this compound could potentially inhibit the Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based anticancer drugs.[3] Inhibition of EGFR would block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Experimental Workflow
The following diagram outlines a logical workflow for the synthesis, purification, and characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Cas 230-28-4,Benzo[h]quinazoline | lookchem [lookchem.com]
- 6. stemcell.com [stemcell.com]
- 7. Benzo[h]quinazoline | C12H8N2 | CID 601957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 14. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of available spectroscopic data for a range of brominated quinazoline and quinazolinone derivatives. It is important to note that a comprehensive search of the available scientific literature did not yield specific spectroscopic data for 2-Bromobenzo[h]quinazoline. Therefore, this document presents data for structurally related compounds to serve as a reference point for researchers working with this class of molecules. The provided data and experimental protocols are intended to offer insights into the expected spectral characteristics and the methodologies for their acquisition.
Representative Spectroscopic Data
The following tables summarize ¹H NMR, ¹³C NMR, and other spectroscopic data for several brominated quinazoline and quinazolinone derivatives as reported in the literature. These examples can help in predicting the spectral features of this compound.
Table 1: ¹H NMR Data for Brominated Quinazoline Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-(3-bromophenyl)quinazoline [1] | CDCl₃ | 9.47 (s, 1H), 8.80 (s, 1H), 8.56 (d, J = 8 Hz, 1H), 8.09 (d, J = 12 Hz, 1H), 7.96-7.91 (m, 2H), 7.67-7.62 (m, 2H), 7.43-7.39 (m, 1H) |
| 2-(4-bromophenyl)quinazoline [1] | CDCl₃ | 9.43 (s, 1H), 8.50-8.47 (m, 2H), 8.06 (d, J = 8 Hz, 1H), 7.92-7.88 (m, 2H), 7.66-7.60 (m, 3H) |
| 2-(4-Bromophenyl)quinazolin-4(3H)-one [2] | DMSO-d₆ | 12.61 (br s, 1H), 8.16 (dd, J = 7.9, 1.1 Hz, 1H), 8.13 (d, J = 8.6 Hz, 2H), 7.87-7.83 (m, 1H), 7.78-7.74 (m, 3H), 7.56-7.52 (m, 1H) |
Table 2: ¹³C NMR Data for Brominated Quinazoline Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-(3-bromophenyl)quinazoline [1] | CDCl₃ | 160.6, 159.7, 150.7, 140.1, 134.4, 133.4, 131.6, 130.1, 128.6, 127.8, 127.1, 127.1, 123.7, 122.9 |
| 2-(4-bromophenyl)quinazoline [1] | CDCl₃ | 160.5, 160.1, 150.6, 136.9, 134.3, 131.8, 130.2, 128.5, 127.5, 127.1, 125.4, 123.6 |
Table 3: Mass Spectrometry and IR Data for Brominated Quinazolinone Derivatives
| Compound | Technique | Key Data |
| 2-(4-Bromophenyl)quinazolin-4(3H)-one [2] | HRMS (ESI) | m/z calcd for C₁₄H₁₀BrN₂O⁺ [M + H⁺] 300.9971, found 300.9972 |
| 3-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-oxo-4-phenyl]1,2-dihydropyridine-3-carbonitrile [3] | IR (KBr, cm⁻¹) | 1737 (C=O, pyridone), 1680 (C=O, quinazolinone), 2218 (-CN) |
| 3-{4-[6-(p-Tolyl-2-thioxo-1,2-dihydropyrimidin-4-yl]phenyl-6,8-dibromo-2-phenyl-3H-quinazolin-4-one [3] | MS (m/z) | 674, 676, 678 (M⁺) |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for novel quinazoline derivatives, based on methodologies reported in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.[1][2][4]
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[2]
-
Data Acquisition : Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).[2]
Infrared (IR) Spectroscopy
IR spectra are often recorded on an FTIR spectrometer.
-
Sample Preparation : For solid samples, the KBr disc technique is commonly employed.[5] A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition : The spectrum is typically recorded in the region of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI).[2]
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel quinazoline derivative.
This guide provides a foundational understanding of the spectroscopic characteristics of brominated quinazolines based on available data for related compounds. Researchers are encouraged to perform their own detailed spectroscopic analysis for novel compounds.
References
CAS number and IUPAC name for 2-Bromobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromobenzo[h]quinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a plausible synthetic route, predicted properties based on analogous compounds, and detailed experimental protocols adapted from established methodologies for related quinazoline derivatives.
Chemical Identity and Properties
While a specific CAS number for this compound is not currently assigned in major chemical databases, its identity can be clearly defined based on its parent structure, benzo[h]quinazoline (CAS Number: 230-28-4).
IUPAC Name: this compound
Molecular Formula: C₁₂H₇BrN₂
Molecular Weight: 259.11 g/mol
The following table summarizes key quantitative data, with some values being theoretical or derived from analogous brominated quinazoline compounds due to the absence of specific experimental data for this compound.
| Property | Value | Source |
| Molecular Weight | 259.11 g/mol | Calculated |
| Exact Mass | 257.98 g/mol | Calculated |
| Melting Point | Not Determined (Expected >150 °C) | Analogous Compounds |
| Boiling Point | Not Determined | - |
| 1H NMR (CDCl₃, ppm) | Predicted δ 7.5-9.5 (m, Ar-H) | Analogous Compounds |
| 13C NMR (CDCl₃, ppm) | Predicted δ 120-160 (Ar-C) | Analogous Compounds |
| IR (KBr, cm⁻¹) | Predicted ~1620 (C=N), ~1580, 1450 (Ar C=C) | Analogous Compounds |
| Mass Spec (EI) | Predicted m/z 258/260 (M⁺, Br isotopes) | Theoretical |
Proposed Synthetic Pathway
A plausible and chemically sound synthetic route for this compound can be envisioned via a multi-step process starting from commercially available precursors. The key transformation involves the introduction of a bromine atom at the 2-position of the benzo[h]quinazoline core. A reliable method for this is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.
The proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the pathway described above. These protocols are adapted from established procedures for the synthesis of analogous quinazoline derivatives.
Synthesis of Benzo[h]quinazolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine (1 equivalent) and urea (2 equivalents).
-
Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will solidify upon completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Triturate the solid with hot water, followed by ethanol to remove any unreacted starting materials. The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield benzo[h]quinazolin-2(1H)-one.
Synthesis of 2-Aminobenzo[h]quinazoline
-
Chlorination: In a fume hood, reflux a mixture of benzo[h]quinazolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents) for 4-6 hours.
-
Removal of POCl₃: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation of 2-Chlorobenzo[h]quinazoline: The precipitated solid, 2-chlorobenzo[h]quinazoline, is collected by filtration, washed with cold water until neutral, and dried.
-
Amination: Heat the crude 2-chlorobenzo[h]quinazoline in a sealed tube with a solution of ammonia in ethanol at 150-160 °C for 8-10 hours.
-
Purification: After cooling, the solvent is evaporated, and the residue is treated with a dilute sodium hydroxide solution. The solid product, 2-aminobenzo[h]quinazoline, is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.
Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: Suspend 2-aminobenzo[h]quinazoline (1 equivalent) in a mixture of hydrobromic acid (HBr, 48%) and water at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Potential Applications
Derivatives of quinazoline are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position of the benzo[h]quinazoline scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to generate novel and diverse chemical entities for drug discovery and materials science applications. The 2-bromo substituent can significantly influence the electronic properties and biological activity of the parent molecule.
The Ascendancy of Benzo[h]quinazoline Derivatives: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[h]quinazoline scaffold, a linearly-fused tetracyclic aromatic system, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of benzo[h]quinazoline derivatives, detailing key synthetic methodologies and experimental protocols. We present a curated collection of quantitative biological data, highlighting their potential as anticancer agents through the inhibition of critical cellular processes. Furthermore, this guide visualizes the intricate signaling pathways influenced by these compounds, offering a deeper understanding of their mechanism of action for researchers and drug development professionals.
Discovery and Historical Perspective
While the broader quinazoline family has a history extending back to the 19th century, the specific exploration of the benzo[h]quinazoline isomer is a more recent endeavor. Early work on fused quinazoline systems laid the groundwork for the eventual synthesis of this particular scaffold. A significant milestone in the synthesis of substituted benzo[h]quinazolines was reported in 1987 by El-Rayyes and colleagues. Their work described the condensation of 2-arylidene-1-tetralones with benzamidine or guanidine to yield 2-aryl- and 2-amino-4-aryl-5,6-dihydrobenzo[h]quinazolines, respectively. This provided a foundational methodology for accessing this heterocyclic system and spurred further investigation into its chemical and biological properties.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of the benzo[h]quinazoline core and its derivatives has been approached through several strategic routes. Below are detailed protocols for key synthetic transformations.
Synthesis of 4-Substituted Phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thiones
This method provides a straightforward, one-pot synthesis of tetrahydrobenzo[h]quinazoline-2(1H)-thiones, which have demonstrated notable anticancer activity.[1]
Experimental Protocol:
-
Step 1: Reaction Setup. In a 100 mL Borosil beaker, a mixture of α-tetralone (0.01 mol, 1.46 g), a substituted benzaldehyde (0.01 mol), and thiourea (0.01 mol, 0.76 g) is prepared.
-
Step 2: Acid Catalysis and Solvent. To the mixture, 3-4 drops of concentrated hydrochloric acid are added, followed by 5 mL of acetonitrile.
-
Step 3: Microwave Irradiation. The reaction mixture is subjected to microwave irradiation in an unmodified domestic microwave at 30% power for 5.00 minutes.
-
Step 4: Reaction Monitoring. The progress of the reaction is monitored by thin-layer chromatography (TLC) using silica gel-G plates with an eluting system of ethyl acetate and n-hexane (1:1). Visualization of the spots is achieved in an iodine chamber.
-
Step 5: Product Isolation. Upon completion, the reaction mixture is allowed to stand, leading to the precipitation of the crude product. The solid is then collected, washed, and recrystallized from an appropriate solvent to yield the pure 4-substituted phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione.
Synthesis of 2,4-Disubstituted-5,6-dihydrobenzo[h]quinazolines from 2-Arylidene-1-tetralones
This classical method provides access to dihydrobenzo[h]quinazolines with substitution at the 2 and 4 positions.
Experimental Protocol:
-
Step 1: Preparation of 2-Arylidene-1-tetralones. The starting 2-arylidene-1-tetralones are synthesized via a Claisen-Schmidt condensation between α-tetralone and an appropriate aromatic aldehyde.
-
Step 2: Cyclocondensation. The 2-arylidene-1-tetralone (1 equivalent) is refluxed with either guanidine hydrochloride (for 2-amino derivatives) or benzamidine hydrochloride (for 2-phenyl derivatives) (1.1 equivalents) in the presence of a base such as sodium ethoxide in absolute ethanol.
-
Step 3: Reaction Monitoring and Work-up. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2,4-disubstituted-5,6-dihydrobenzo[h]quinazoline.
Biological Activity and Quantitative Data
Benzo[h]quinazoline derivatives have demonstrated a wide range of biological activities, with a particular emphasis on their potential as anticancer agents. The following tables summarize key quantitative data from various studies.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| C1 | 2-fluorophenyl | MCF-7 | 31.2 (as 2-(methylthio) derivative) | [1] |
| C2 | 3,4-dimethoxyphenyl | MCF-7 | 31.2 (as 2-(methylthio) derivative) | [1] |
Table 1: Anticancer Activity of 4-Aryl-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline Derivatives. [1]
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | H | 4-Cl-Ph | G361 | 5.3 | [2] |
| H460 | 6.8 | [2] | |||
| MCF-7 | 7.6 | [2] | |||
| HCT116 | 6.8 | [2] | |||
| 3f | H | 2-Furyl | H460 | 5.4 | [2] |
| MCF-7 | 4.7 | [2] | |||
| HCT116 | 4.9 | [2] | |||
| 3h | H | 2-Thienyl | G361 | 7.2 | [2] |
| H460 | 6.5 | [2] | |||
| MCF-7 | 6.9 | [2] | |||
| HCT116 | 6.1 | [2] | |||
| 3j | H | 4-MeO-Ph | H460 | 4.8 | [2] |
| MCF-7 | 5.2 | [2] | |||
| HCT116 | 6.8 | [2] |
Table 2: Anticancer Activity of Arylated Benzo[h]quinoline Derivatives (Note: Benzo[h]quinolines are structurally related isomers). [2]
Signaling Pathways and Mechanism of Action
A primary mechanism through which benzo[h]quinazoline derivatives exert their anticancer effects is through the inhibition of topoisomerase enzymes.[3] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Inhibition of Topoisomerase I and II
Certain benzo[h]quinazoline derivatives have been shown to interfere with the catalytic cycle of both topoisomerase I and II.[3] They can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. This distorts the DNA structure and can stabilize the covalent complex formed between the topoisomerase enzyme and the DNA strand, preventing the re-ligation of the cleaved DNA. This leads to the accumulation of single- and double-strand breaks, which are highly cytotoxic to rapidly dividing cancer cells.
Caption: Proposed mechanism of action of Benzo[h]quinazoline derivatives as topoisomerase inhibitors.
Experimental Workflow for Assessing Anticancer Activity
The evaluation of the anticancer potential of newly synthesized benzo[h]quinazoline derivatives typically follows a standardized workflow, from initial in vitro screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the assessment of anticancer activity of novel compounds.
Conclusion and Future Directions
The benzo[h]quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust platform for the generation of diverse derivatives. The compelling quantitative data on their anticancer activities, coupled with a growing understanding of their mechanism of action as topoisomerase inhibitors, underscores their potential in oncology drug development. Future research should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and exploring their efficacy in in vivo models. The continued exploration of the chemical space around the benzo[h]quinazoline core holds great promise for the development of next-generation targeted cancer therapies.
References
Physical properties of 2-Bromobenzo[h]quinazoline (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known and extrapolated physical properties of 2-Bromobenzo[h]quinazoline. Due to the compound's specificity, experimental data is limited. This document supplements available information with data from the parent compound, Benzo[h]quinazoline, and outlines standardized protocols for experimental determination.
Core Physical Properties
The table below summarizes the available data for the parent compound as a reference point.
| Property | This compound | Benzo[h]quinazoline (Parent Compound) | Data Source |
| Molecular Formula | C₁₂H₇BrN₂ | C₁₂H₈N₂ | - |
| Molecular Weight | 259.11 g/mol | 180.21 g/mol | - |
| Melting Point | Data not available | 101-103 °C | [1] |
| Solubility | Data not available | Data not available | - |
Note on Solubility: Heterocyclic aromatic compounds like quinazolines are typically hydrophobic.[2] Their solubility in aqueous solutions is generally low but can be influenced by pH if the nitrogen atoms are protonated under acidic conditions. Neutral organic compounds tend to be more soluble in organic solvents than in water.[2] For related quinazoline derivatives, solubility has been assessed in solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[3]
Experimental Protocols for Property Determination
The following sections detail standardized laboratory procedures for determining the melting point and solubility of a crystalline organic solid like this compound.
This protocol describes the determination of the melting point range using a digital melting point apparatus or a Thiele tube setup, which is a common and reliable method for crystalline organic compounds.[4]
Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first sign of melting (first liquid droplet) to complete liquefaction is recorded. A narrow range (0.5-1.0°C) typically indicates a high degree of purity.
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the powder into a dense column approximately 2-3 mm high.[4]
-
Apparatus Setup:
-
Digital Apparatus (e.g., Mel-Temp): Place the packed capillary tube into the sample holder. Set the apparatus to heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate.[4]
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire. Immerse the setup in the oil bath of the Thiele tube, ensuring the sample is aligned with the thermometer bulb.[4]
-
-
Heating and Observation: Heat the apparatus at a slow, controlled rate of 1-2°C per minute near the suspected melting point.
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts.
-
The melting point is reported as the range T₁ - T₂.
-
-
Verification: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample until consistent values are obtained.
This protocol outlines a general method for determining the solubility of a compound in various solvents at a specific temperature.[3][5]
Principle: A saturated solution of the compound is prepared in a chosen solvent at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured to calculate the solubility.
Procedure:
-
Solvent Selection: Choose a range of solvents for testing (e.g., water, ethanol, DMSO, chloroform, ethyl acetate).
-
Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the excess solid settles. To ensure no suspended microcrystals remain, centrifuge an aliquot of the supernatant.[5]
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to decompose.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the formula:
-
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken.
-
Visualization of Experimental Workflow
The characterization of a novel or sparsely documented compound like this compound follows a logical progression. The workflow begins with synthesis and purification, followed by structural confirmation and finally, the determination of its key physicochemical properties.
Caption: Workflow for the characterization of this compound.
References
Initial Biological Screening of 2-Bromobenzo[h]quinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed initial biological screening cascade for the novel compound, 2-Bromobenzo[h]quinazoline. Due to the nascent stage of research on this specific molecule, this document outlines a hypothesized series of experimental evaluations based on established activities of analogous quinazoline and benzoquinazoline structures. The guide details a plausible synthetic route, proposed in vitro anticancer and antimicrobial screening protocols, and a potential mechanism of action involving the EGFR signaling pathway. All quantitative data presented is hypothetical and serves as a template for future experimental readouts. Methodologies are described in detail to facilitate the replication of a robust initial biological assessment.
Introduction
Quinazoline and its fused-ring analogues represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The biological effects of these compounds are highly modulated by the nature and position of substituents on the heterocyclic core. Notably, halogenation, particularly at the 6-position of the quinazoline ring, has been shown to enhance anticancer efficacy.[3] The benzo[h]quinazoline framework, a polycyclic aromatic heterocycle, has also been investigated for its therapeutic potential, with derivatives showing promise as anticancer agents.[1][4]
This guide focuses on the hypothetical initial biological evaluation of this compound, a novel derivative for which no public biological data is currently available. The proposed screening cascade is designed to provide a foundational understanding of its potential cytotoxic and antimicrobial activities.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for synthesizing 2-substituted quinazolines and their benzo-fused analogues.[5] A common and effective method involves the condensation of a 2-aminoaryl precursor with a suitable nitrile.
Proposed Synthetic Protocol
A potential two-step synthesis is proposed. The first step would involve the synthesis of 1-amino-2-naphthaldehyde, which can then be cyclized with a bromine-containing reactant. A more direct, one-pot approach could involve the reaction of 1-amino-2-naphthalenemethanol with a bromine-containing nitrile, mediated by a base such as cesium hydroxide in the presence of air as an oxidant.[5]
Reaction Scheme:
-
Step 1: Synthesis of the Precursor: Synthesis of 1-amino-2-naphthalenemethanol from commercially available starting materials.
-
Step 2: Cyclization and Bromination: A cesium hydroxide-mediated aerobic oxidative cyclocondensation of 1-amino-2-naphthalenemethanol with a suitable brominated nitrile (e.g., bromomalononitrile or another appropriate source of the C2-Br fragment).
The final product would be purified using column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Synthesis Workflow Diagram
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity and Stability of the 2-Bromobenzo[h]quinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the chemical reactivity and stability of the 2-Bromobenzo[h]quinazoline scaffold. This core is of significant interest in medicinal chemistry and materials science due to the versatile synthetic handle provided by the carbon-bromine bond, which allows for extensive functionalization.
Introduction
The benzo[h]quinazoline framework is a tricyclic aromatic heterocycle that serves as a privileged scaffold in drug discovery. The introduction of a bromine atom at the 2-position creates a key intermediate, This compound , primed for a variety of cross-coupling reactions. This guide outlines its synthetic accessibility, primary reaction pathways, and overall stability profile, providing a foundational understanding for its application in research and development.
Synthesis of the Core Scaffold
The synthesis of the this compound core can be approached through multi-step sequences starting from readily available naphthylamines. A plausible and efficient synthetic pathway involves the construction of the quinazoline ring onto the naphthalene system.
Proposed Synthetic Pathway
A generalized workflow for the synthesis is outlined below. The key steps involve the formation of an amidine from 1-naphthylamine, followed by cyclization to build the pyrimidine ring of the quinazoline scaffold. Subsequent bromination at the 2-position yields the target compound.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
The reactivity of the this compound scaffold is dominated by the C(2)-Br bond. This bond is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making it the primary site for molecular diversification. The electron-deficient nature of the pyrimidine ring facilitates these transformations.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the this compound with various organoboron reagents (boronic acids or esters). This reaction allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl substituents at the 2-position.[1][2][3][4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling on Related Scaffolds (Note: Data is derived from studies on analogous bromo-quinazoline and dibromo-quinazolinone systems due to a lack of specific data for the this compound scaffold.)
| Coupling Partner (R-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic acid | PdCl₂(PPh₃)₂ / Xphos | K₂CO₃ | DMF / H₂O | 120 | 77-91 | [1] |
| Heteroarylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone / H₂O | 40-45 | ~90 | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane / H₂O | Reflux | High | [1] |
| Alkylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 100 | Moderate-High | [1] |
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, coupling the this compound scaffold with a wide variety of primary and secondary amines.[5][6][7][8] This reaction is fundamental for producing libraries of 2-amino-substituted benzo[h]quinazolines, which are common motifs in pharmacologically active molecules.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Table 2: Representative Conditions for Buchwald-Hartwig Amination on Related Scaffolds (Note: Data is generalized from procedures on analogous aryl halide systems.)
| Amine Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Reference |
| Primary / Secondary Alkyl | Pd(OAc)₂ / Xantphos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | [6] |
| Primary / Secondary Aryl | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | [6] |
| Ammonia equivalent | Pd(OAc)₂ / Josiphos | NaOtBu | Dioxane | 100 | [8] |
| Morpholine | Pd(OAc)₂ / Xantphos | K-tert-butoxide | Dioxane | Reflux | [3] |
Stability Profile
The stability of the this compound scaffold is a critical consideration for its synthesis, purification, storage, and application.
pH Stability
Based on the general stability of the parent quinazoline ring, the this compound scaffold is expected to exhibit good stability in cold, dilute acidic and alkaline solutions.[9] However, prolonged exposure to strong acids or bases, particularly at elevated temperatures (i.e., boiling), can lead to hydrolytic degradation of the pyrimidine ring.[9] The C-Br bond itself is generally stable under these conditions but may be susceptible to nucleophilic aromatic substitution under harsh basic conditions.
Thermal and Photochemical Stability
Aromatic halides are typically stable to moderate heat and ambient light. No specific data on the thermal or photochemical degradation of this compound is available in the reviewed literature. However, its stability is sufficient for typical synthetic procedures, including reactions run at temperatures exceeding 100 °C, as required for many cross-coupling reactions.
Stability towards Oxidizing and Reducing Agents
The quinazoline ring can be susceptible to oxidation. For instance, oxidation of the parent quinazoline with hydrogen peroxide can form a 3,4-dihydro-4-oxoquinazoline.[9] Therefore, strong oxidizing agents should be used with caution. The scaffold is generally stable to common reducing agents used in synthesis, although the C-Br bond could potentially undergo hydrodehalogenation under certain catalytic hydrogenation conditions.
Experimental Protocols (Generalized)
The following protocols are generalized methodologies for the key reactions described, based on standard procedures for similar substrates.[1][7] Optimization will be required for the specific this compound scaffold.
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent (e.g., Toluene or Dioxane), followed by this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue via column chromatography.
Conclusion
The this compound scaffold is a highly valuable and versatile intermediate in synthetic chemistry. Its primary reactivity lies in palladium-catalyzed cross-coupling reactions, which allow for the facile installation of a wide array of carbon and nitrogen substituents at the 2-position. The scaffold demonstrates adequate stability for most synthetic applications, though care should be taken under harsh hydrolytic conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this scaffold in the design and synthesis of novel, complex molecules.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Synthesis of Novel 2-Bromobenzo[h]quinazoline Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 2-Bromobenzo[h]quinazoline analogues, a class of compounds with significant potential in medicinal chemistry. This document details the synthetic pathways, experimental protocols, and quantitative data for the preparation of these molecules and their derivatives. Furthermore, it visualizes key synthetic workflows and a relevant biological signaling pathway to provide a clear and in-depth understanding of the subject matter.
Introduction
Quinazoline and its annulated derivatives, such as benzo[h]quinazolines, are privileged heterocyclic scaffolds in drug discovery. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 2-position of the benzo[h]quinazoline core provides a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space and the development of structure-activity relationships (SAR). This guide outlines a strategic approach to the synthesis of this compound and its subsequent diversification into a library of novel analogues.
Synthetic Strategy
The synthesis of this compound analogues can be approached through a multi-step sequence, beginning with the construction of the core benzo[h]quinazoline ring system, followed by halogenation and subsequent functionalization.
Synthesis of the Benzo[h]quinazolin-2-one Core
A key precursor for the synthesis of the target compounds is the benzo[h]quinazolin-2-one core. This can be achieved through the cyclization of 3-amino-2-naphthoic acid.
Experimental Protocol: Synthesis of 3-Amino-2-naphthoic Acid
A detailed procedure for the synthesis of 3-amino-2-naphthoic acid involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia in the presence of anhydrous zinc chloride under high pressure and temperature. The crude product is then purified by recrystallization from absolute ethanol.[1]
| Starting Material | Reagents | Conditions | Product | Yield |
| 3-Hydroxy-2-naphthoic acid | 1. Anhydrous zinc chloride, Ammonia (25-28%) 2. Concentrated HCl 3. 40% Sodium hydroxide | 1. 195°C, 72h, 1.38-2.75 MPa 2. Acidification 3. Basification and re-acidification | 3-Amino-2-naphthoic acid | ~70% (after recrystallization)[1] |
Experimental Protocol: Cyclization to Benzo[h]quinazolin-2-one
| Starting Material | Reagents | Conditions | Product |
| 3-Amino-2-naphthoic acid | Formamide or Urea | Heating | Benzo[h]quinazolin-2-one |
Halogenation of the Benzo[h]quinazolin-2-one Core
The introduction of the bromine atom at the 2-position can be achieved through a two-step process: conversion of the 2-oxo group to a 2-chloro group, followed by a halogen exchange or by direct bromination. A common method for the conversion of a lactam to a chloro-heterocycle is the use of phosphoryl chloride (POCl₃).
Experimental Protocol: Synthesis of 2-Chlorobenzo[h]quinazoline
The benzo[h]quinazolin-2-one is refluxed with phosphoryl chloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield the 2-chlorobenzo[h]quinazoline.
| Starting Material | Reagents | Conditions | Product |
| Benzo[h]quinazolin-2-one | Phosphoryl chloride (POCl₃), N,N-dimethylaniline (cat.) | Reflux | 2-Chlorobenzo[h]quinazoline |
Alternatively, a Sandmeyer-type reaction on a 2-aminobenzo[h]quinazoline precursor could be employed to directly install the bromo group.[3][4][5]
Synthesis of this compound
The 2-chlorobenzo[h]quinazoline can be converted to the desired this compound through a halogen exchange reaction, for example, by treatment with a bromide source such as sodium bromide in a suitable solvent.
Experimental Protocol: Synthesis of this compound
| Starting Material | Reagents | Conditions | Product |
| 2-Chlorobenzo[h]quinazoline | Sodium bromide | Heating in a suitable solvent (e.g., Acetone, DMF) | This compound |
Synthesis of Novel Analogues via Cross-Coupling Reactions
The this compound serves as a versatile building block for the synthesis of a diverse library of analogues through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of C-C bonds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A general procedure involves the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst, a base, and a suitable solvent system.
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product |
| This compound | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, PdCl₂(dppf), etc. | K₂CO₃, Cs₂CO₃, etc. | Toluene/Water, Dioxane/Water, etc. | 2-Aryl/heteroaryl-benzo[h]quinazoline |
Table of Representative Suzuki-Miyaura Coupling Reactions for Quinazoline Analogues
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylbenzo[h]quinazoline | Data not available for benzo[h]quinazoline, representative yields for similar couplings are generally good to excellent. |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzo[h]quinazoline | Data not available for benzo[h]quinazoline, representative yields for similar couplings are generally good to excellent. |
| 3 | Pyridin-3-ylboronic acid | 2-(Pyridin-3-yl)benzo[h]quinazoline | Data not available for benzo[h]quinazoline, representative yields for similar couplings are generally good to excellent. |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound analogues.
EGFR Signaling Pathway
Many quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[3][6][7][8][9] The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for quinazoline-based anticancer agents.
Caption: Simplified EGFR signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and exploration of novel this compound analogues. The outlined synthetic strategies, coupled with detailed experimental considerations, offer a clear path for researchers to access this important class of molecules. The versatility of the 2-bromo substituent allows for extensive diversification, making it an attractive scaffold for the development of new therapeutic agents. The provided visualizations of the synthetic workflow and the EGFR signaling pathway serve to enhance the understanding of the chemical and biological context of these compounds. Further research into the optimization of reaction conditions and the exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new benzo[h]quinazoline derivatives with potent and selective biological activities.
References
- 1. 3-Amino-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. brieflands.com [brieflands.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the successful implementation of Suzuki-Miyaura cross-coupling reactions using 2-Bromobenzo[h]quinazoline as a key building block. The synthesis of 2-arylbenzo[h]quinazolines is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with this scaffold.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] It offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Scheme 1: Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Experimental Protocols
This section outlines a detailed, generalized methodology for the Suzuki coupling reaction of this compound. The following protocol is based on established procedures for structurally related brominated quinazoline derivatives and serves as a robust starting point for optimization.[4][5]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (typically 4-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 2.5 equivalents)
-
Solvent (e.g., acetone/water, dioxane, THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-2.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 4.2 mol%), and the base (e.g., Na₂CO₃, 2.5 eq.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 2:1 mixture of acetone and water) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-45 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzo[h]quinazoline.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of various brominated quinazoline derivatives with different arylboronic acids, providing a valuable reference for optimizing the reaction with this compound.[5]
| Entry | Brominated Substrate | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.0) | Acetone/Water (1:1) | 40-45 | 3 | High |
| 2 | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | 4-Cyanophenylboronic acid | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/Water (2:1) | 40-45 | 3 | High |
| 3 | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | 8-Quinolinylboronic acid | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/Water (2:1) | 40-45 | 5 | High |
| 4 | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | 3,4,5-Trimethoxyphenylboronic acid | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/Water (2:1) | 40-45 | 0.5 | High |
| 5 | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Benzothiophene-3-boronic acid | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.0) | Acetone/Water (2:1) | 40-45 | 3 | High |
| 6 | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Dibenzothiophene-4-boronic acid | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/Water (2:1) | 40-45 | 7 | High |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.
Caption: General workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a fundamental concept for understanding the mechanism.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals
The benzo[h]quinazoline scaffold is a significant structural motif in medicinal chemistry and materials science. The functionalization of this heterocyclic system through palladium-catalyzed cross-coupling reactions offers a powerful tool for the synthesis of novel derivatives with diverse biological activities and material properties. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromobenzo[h]quinazoline with various coupling partners. The protocols are based on established methodologies for related quinazoline systems and can be adapted and optimized for this specific substrate.
The quinazoline moiety is a key component in a variety of biologically active compounds, including anticancer and antibacterial agents, as well as potent tyrosine kinase inhibitors.[1] Palladium-catalyzed cross-coupling reactions are a highly effective method for creating substituted heterocycles.[1]
General Considerations for Cross-Coupling Reactions
The reactivity of halogenated quinazolines in palladium-catalyzed cross-coupling reactions is influenced by the position of the halogen. For instance, in 2,4-dichloroquinazolines, the C-4 position is generally more reactive than the C-2 position due to the electronic effect of the adjacent nitrogen atom.[2] When adapting protocols for this compound, it is important to consider that the C-2 position is the target for functionalization. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzo[h]quinazolines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] This reaction is widely used to synthesize biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups.[2][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable ligand), and a base.
-
Catalyst and Ligand Selection: A variety of palladium catalysts can be employed. For challenging couplings, the use of specialized phosphine ligands can be beneficial.[5]
-
Base and Solvent: The choice of base and solvent is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used.[2][3]
-
Degassing: The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (5) | Xphos (10) | K₂CO₃ (2.2) | DMF/H₂O (4:1) | 120 | 2 | 60-81 | [2] |
| Pd(dppf)Cl₂ (cat.) | - | Na₂CO₃ | - | - | - | High | [5] |
| PdCl₂(PPh₃)₂ (cat.) | PCy₃ (cat.) | K₂CO₃ | Dioxane/H₂O (3:1) | Reflux | 5 | 60-81 | [2] |
| Pd(OAc)₂ (cat.) | Tri-t-butylphosphine (cat.) | - | - | - | - | - | [2] |
Note: The yields are generalized from reactions on similar quinazoline substrates and may vary for this compound.
Sonogashira Coupling: Synthesis of 2-Alkynylbenzo[h]quinazolines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][6][7]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
-
Base and Solvent: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is commonly used, often serving as both the base and part of the solvent system.[2] Anhydrous solvents like DMF or THF are also frequently employed.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas or by the freeze-pump-thaw method.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to a moderate temperature (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then dissolved in an organic solvent and washed with water or a mild aqueous acid to remove excess amine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Data Presentation: Sonogashira Coupling Conditions and Yields
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (cat.) | CuI (cat.) | Cs₂CO₃ | Dry DMF | Room Temp | - | High | [2] |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | NEt₃ | DMF | Room Temp | - | - | [2] |
| Pd(0)-Cu (complex) | - | - | - | Room Temp | - | 58-95 | [2] |
Note: The yields are generalized from reactions on similar quinazoline substrates and may vary for this compound.
Heck Reaction: Synthesis of 2-Alkenylbenzo[h]quinazolines
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is a powerful method for the formation of carbon-carbon bonds.[9][10][11]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: A mixture of this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, PdCl₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base are combined in a reaction vessel.
-
Base and Solvent: Organic bases such as triethylamine or inorganic bases like K₂CO₃ or NaOAc are commonly used. High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typical.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere at temperatures ranging from 80 to 140 °C. The progress of the reaction is monitored by an appropriate analytical technique.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The residue is purified by column chromatography to afford the desired product.
Data Presentation: Heck Reaction Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.8 mmol) | - | - | Good to Excellent | [10] |
| Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ | - | - | - | - | - | [12] |
Note: The yields are generalized from reactions on similar substrates and may vary for this compound.
Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzo[h]quinazolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[13][14] This reaction has become a widely used method for the synthesis of arylamines.[13][15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base.
-
Base and Solvent: Common bases include NaOt-Bu, KOt-Bu, or Cs₂CO₃.[16] Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
-
Reaction Conditions: The sealed reaction vessel is heated with stirring for the required time, typically between 80 and 110 °C. Progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is partitioned between an organic solvent and water. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | - | - | Good to Excellent | [16] |
Note: The yields are generalized from reactions on similar substrates and may vary for this compound.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 11. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Functionalization of the 2-Position in Bromobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of common methods for the functionalization of the 2-position of bromobenzo[h]quinazoline. This scaffold is a key heterocyclic motif in medicinal chemistry, and the ability to introduce diverse substituents at the 2-position is crucial for the development of novel therapeutic agents. The following sections detail palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering a versatile toolkit for the chemical modification of this privileged structure.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromobenzo[h]quinazoline, these reactions provide access to a wide array of derivatives, including aryl, alkenyl, alkynyl, and amino-substituted analogs.
A. Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzo[h]quinazolines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzo[h]quinazoline.
-
B. Heck Reaction: Synthesis of 2-Alkenylbenzo[h]quinazolines
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[1] This reaction is instrumental in forming C-C double bonds.
Experimental Protocol: General Procedure for Heck Reaction
-
Reagents and Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DMF, NMP, toluene)
-
-
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the palladium catalyst, and the phosphine ligand.
-
Add the degassed solvent and the base.
-
Finally, add the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) for 12-48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2-alkenylbenzo[h]quinazoline.
-
C. Sonogashira Coupling: Synthesis of 2-Alkynylbenzo[h]quinazolines
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[2]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the terminal alkyne (1.2 eq), the palladium catalyst, and the copper(I) salt under an inert atmosphere.
-
Add the amine base and stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (as monitored by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the 2-alkynylbenzo[h]quinazoline.
-
D. Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzo[h]quinazolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[3]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromobenzo[h]quinazolinone (Adapted for 2-Position)
This protocol is adapted from a procedure for the amination of 6-bromobenzo[h]quinazolinones and can serve as a starting point for the functionalization of this compound.[4]
-
Reagents and Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., XantPhos, BINAP, 4-10 mol%)
-
Base (e.g., KOt-Bu, Cs₂CO₃, 1.5-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
-
Procedure:
-
In a glovebox or under a stream of argon, charge a Schlenk tube with the palladium catalyst, the ligand, and the base.
-
Add this compound (1.0 eq) and the amine (1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 90-110 °C) for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-aminobenzo[h]quinazoline derivative.
-
II. Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution can be a viable metal-free alternative for the functionalization of activated aryl halides. In the case of this compound, the electron-withdrawing nature of the quinazoline ring system can facilitate the displacement of the bromide by strong nucleophiles, particularly at elevated temperatures.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reagents and Materials:
-
This compound
-
Nucleophile (e.g., sodium alkoxide, amine, thiol, 1.5 - 5.0 equivalents)
-
Solvent (e.g., DMF, DMSO, NMP, or the neat nucleophile if it is a liquid)
-
Optional: Additive (e.g., K₂CO₃ for amine or thiol nucleophiles)
-
-
Procedure:
-
Combine this compound (1.0 eq) and the nucleophile (2.0 eq) in a suitable solvent in a sealed vessel.
-
If necessary, add a base or other additive.
-
Heat the reaction mixture to a high temperature (e.g., 100-180 °C) for an extended period (12-72 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.
-
Wash the organic extracts, dry over a drying agent, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
III. Quantitative Data Summary
The following table summarizes representative yields for the functionalization of bromo-substituted benzoquinazolines and related quinazoline systems. Data for this compound is limited in the literature; therefore, data from analogous systems are included to provide an expected range of efficacy for the described protocols.
| Reaction Type | Substrate | Coupling Partner/Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromothienylquinazolin-4(3H)-one | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 49-84 | [5] |
| Heck | Aryl bromide | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 | 12-48 | 50-90 | [1] |
| Sonogashira | Aryl bromide | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-80 | 2-24 | 70-95 | [2] |
| Buchwald-Hartwig | 6-Bromobenzo[h]quinazolinone | 1-Substituted piperazine | Pd(OAc)₂ / XantPhos | KOt-Bu | 1,4-Dioxane | 90-100 | 12-24 | 60-85 | [4] |
| SNA r | 2,4-Dichloroquinazoline | Primary/Secondary Amine | - | - | Various | RT-82 | 0.5-24 | 48-98 | [6][7] |
IV. Visualizations
Caption: Experimental workflow for the functionalization of this compound.
Caption: Logical relationships of functional group introduction at the 2-position.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromobenzo[h]quinazoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromobenzo[h]quinazoline as a key building block for the synthesis of diverse molecular architectures. This versatile intermediate offers a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 2-position of the benzo[h]quinazoline core, a scaffold of significant interest in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound can be achieved in a three-step sequence starting from commercially available 1-fluoronaphthalene. The initial steps involve the formation of the key intermediate, 2-aminobenzo[h]quinazoline, which is then converted to the target bromo-derivative via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Aminobenzo[h]quinazoline
This protocol is adapted from a literature procedure for the synthesis of N-arylbenzo[h]quinazoline-2-amines.
-
Step 1: Synthesis of 1-fluoro-2-naphthaldehyde. To a solution of 1-fluoronaphthalene in anhydrous THF at -78 °C under a nitrogen atmosphere, n-butyllithium (1.6 M in hexanes) is added dropwise. The mixture is stirred for 2 hours at -78 °C, followed by the addition of anhydrous DMF. After an additional 2 hours of stirring at the same temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-fluoro-2-naphthaldehyde.
-
Step 2: Synthesis of 2-Aminobenzo[h]quinazoline. A mixture of 1-fluoro-2-naphthaldehyde and guanidinium carbonate in DMA is heated to 150 °C for 16 hours. Upon cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-aminobenzo[h]quinazoline.
Proposed Protocol: Synthesis of this compound via Sandmeyer Reaction
This is a general proposed protocol based on standard Sandmeyer reaction conditions.[1][2] Optimization may be required.
-
To a cooled (0-5 °C) suspension of 2-aminobenzo[h]quinazoline in an aqueous solution of hydrobromic acid (HBr), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.
-
The cold diazonium salt solution is then added slowly to the CuBr solution. The mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Caption: Synthetic pathway to this compound.
Applications in Cross-Coupling Reactions
This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds at the 2-position. This allows for the introduction of diverse functionalities, leading to the synthesis of novel compounds with potential applications in drug discovery and materials science.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzo[h]quinazolines
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel containing this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are added.
-
A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is added, and the mixture is degassed and purged with an inert gas (e.g., argon or nitrogen).
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 (typical) | [4][5] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | >85 (typical) | [6] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | >80 (typical) | [4] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl bromides.
Caption: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination: Synthesis of 2-Aminobenzo[h]quinazoline Derivatives
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[7][8] This reaction is highly valuable for synthesizing a wide array of substituted anilines and related compounds.
General Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound, the desired amine (1.2-2.0 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Anhydrous solvent (e.g., toluene, dioxane) is added, and the vial is sealed and heated to the specified temperature (typically 80-110 °C) with stirring.
-
After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | >80 (typical) | [8] |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | >90 (typical) | [7] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | >85 (typical) | [7] |
Table 2: Representative conditions for Buchwald-Hartwig amination of aryl bromides.
Caption: Buchwald-Hartwig amination workflow.
Sonogashira Coupling: Synthesis of 2-Alkynylbenzo[h]quinazolines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9]
General Experimental Protocol: Sonogashira Coupling
-
To a mixture of this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) in a suitable solvent (e.g., THF, DMF, triethylamine), the terminal alkyne (1.2-2.0 equivalents) and a base (e.g., triethylamine, diisopropylamine) are added.
-
The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.
-
Once the reaction is complete, the mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | >90 (typical) | [9][10] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | >85 (typical) | [4] |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | MeCN | 60 | >80 (typical) | [9] |
Table 3: Representative conditions for Sonogashira coupling of aryl bromides.
Caption: Sonogashira coupling workflow.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and reactivity in a range of palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a diverse library of 2-substituted benzo[h]quinazoline derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in the development of novel compounds for various applications.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Application Note and Protocol: Synthesis of 2-Bromobenzo[h]quinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[h]quinazoline derivatives are an important class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 2-position can provide a useful handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. This document provides a detailed protocol for the synthesis of 2-Bromobenzo[h]quinazoline, a key intermediate for the development of novel therapeutic agents. The described methodology is based on established principles of quinazoline synthesis, adapted for the benzo[h]quinazoline scaffold.
Experimental Protocol
This protocol outlines a two-step synthesis of this compound, starting from 1-aminonaphthalene-2-carbonitrile. The first step involves the formation of an intermediate N-(2-cyanonaphthalen-1-yl)formamide, which is then cyclized and brominated.
Materials and Reagents
-
1-Aminonaphthalene-2-carbonitrile
-
Formic acid
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Step 1: Synthesis of N-(2-cyanonaphthalen-1-yl)formamide
-
In a 100 mL round-bottom flask, dissolve 1-aminonaphthalene-2-carbonitrile (1.0 g, 5.94 mmol) in formic acid (20 mL).
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield N-(2-cyanonaphthalen-1-yl)formamide as a solid.
Step 2: Synthesis of this compound
-
In a 50 mL round-bottom flask, suspend N-(2-cyanonaphthalen-1-yl)formamide (0.5 g, 2.55 mmol) in dichloromethane (15 mL).
-
Carefully add phosphorus oxybromide (POBr₃) (0.87 g, 3.06 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC (3:7 ethyl acetate/hexane).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| N-(2-cyanonaphthalen-1-yl)formamide | 1-Aminonaphthalene-2-carbonitrile | Formic acid | - | 4 | 85 | 178-180 |
| This compound | N-(2-cyanonaphthalen-1-yl)formamide | POBr₃ | Dichloromethane | 12 | 65 | 192-194 |
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthetic route for this compound.
Application of 2-Bromobenzo[h]quinazoline in materials science
Application of Quinazoline Derivatives in Materials Science
Disclaimer: Extensive research did not yield specific application notes or protocols for 2-Bromobenzo[h]quinazoline in materials science. The following application notes are based on the broader class of quinazoline derivatives , which have demonstrated significant potential in various materials science applications, particularly in the fields of organic electronics and chemical sensing.
Application Note 1: Quinazoline Derivatives as Emissive Materials in Organic Light-Emitting Diodes (OLEDs)
Quinazoline derivatives, with their rigid and planar structures, often exhibit excellent photophysical properties, making them promising candidates for use in organic light-emitting diodes (OLEDs). Their tunable electronic properties, achieved through chemical modification, allow for the development of efficient emitters across the visible spectrum.
Blue Fluorescent Emitters
A series of donor-acceptor type fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor and various amino donors have been synthesized and shown to be effective blue emitters in OLEDs.[1][2][3] These compounds can exhibit high photoluminescence quantum yields (QYs) and are thermally stable.
Quantitative Data Summary: Photophysical Properties of Representative Quinazoline-Based Emitters [2][3]
| Compound | Donor Moiety | Absorption Max (λ_abs) [nm] (in Cyclohexane) | Emission Max (λ_em) [nm] (in Cyclohexane) | Stokes Shift [nm] | Photoluminescence Quantum Yield (Φ_PL) [%] (in Cyclohexane) |
| Compound 1 | N,N-diphenylamino | 369 | 414 | 45 | 84.67 |
| Compound 2 | N-(4-methoxyphenyl)-N-phenylamino | 383 | 450 | 67 | 87.59 |
| Compound 7 | 10H-phenoxazine | 400 | 458 | 58 | 43.32 |
Experimental Protocol: Synthesis of a Quinazoline-Based Blue Emitter (Compound 2) [2]
This protocol describes a two-step synthesis for a representative blue-emitting quinazoline derivative.
Step 1: Synthesis of 4-chloro-2-(3,5-bis(trifluoromethyl)phenyl)quinazoline (Intermediate A)
-
A mixture of 2-amino-N-(3,5-bis(trifluoromethyl)phenyl)benzamide (1.0 eq), phosphorus pentachloride (1.5 eq), and phosphorus oxychloride (5 mL per gram of benzamide) is refluxed for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford Intermediate A.
Step 2: Synthesis of N-(4-methoxyphenyl)-N-phenyl-2-(3,5-bis(trifluoromethyl)phenyl)quinazolin-4-amine (Compound 2)
-
A mixture of Intermediate A (1.0 eq), N-(4-methoxyphenyl)aniline (1.2 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at 120 °C for 8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to yield Compound 2.
Experimental Protocol: Fabrication of a Blue OLED Device [2]
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned ITO substrates are treated with UV-ozone for 15 minutes.
-
All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (< 5 × 10⁻⁶ Torr).
-
The device architecture is as follows: ITO / HTL / Compound 2 (Emissive Layer, 20 nm) / EBL / ETL / LiF (1 nm) / Al (100 nm).
-
HTL: Hole-Transporting Layer (e.g., NPB, 40 nm)
-
EBL: Electron-Blocking Layer (e.g., TCTA, 10 nm)
-
ETL: Electron-Transporting Layer (e.g., TPBi, 30 nm)
-
-
The deposition rates are monitored using a quartz crystal oscillator.
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a programmable sourcemeter and a spectroradiometer.
Diagram: Synthesis Workflow for a Quinazoline-Based Blue Emitter
Caption: Synthesis of a blue-emitting quinazoline derivative.
Host Materials for Phosphorescent OLEDs
Quinazoline derivatives can also serve as host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to a phosphorescent guest emitter. Their high triplet energy levels and good charge-transporting properties are crucial for achieving high-efficiency devices. For instance, derivatives of carbazole and quinazoline have been investigated as host materials for red PhOLEDs.[4]
Application Note 2: Quinazolinone Derivatives as Fluorescent Chemosensors
The quinazolinone scaffold is a valuable platform for the design of fluorescent chemosensors due to its inherent fluorescence and the ease with which receptor units for specific analytes can be incorporated. These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[5]
Fluorescent Sensor for Fe(III) Ions
A quinazolinone-based chemosensor, 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one, has been synthesized for the selective detection of Fe³⁺ ions in aqueous media.[6] The sensor exhibits fluorescence quenching upon binding to Fe³⁺.
Quantitative Data Summary: Performance of a Quinazolinone-Based Fe³⁺ Sensor [6]
| Parameter | Value |
| Analyte | Fe³⁺ |
| Sensing Mechanism | Fluorescence Quenching |
| Solvent System | Aqueous media |
| Limit of Detection (LOD) | 0.0366 µg/mL |
| Binding Stoichiometry (Sensor:Fe³⁺) | 1:1 |
Experimental Protocol: Synthesis of a Quinazolinone-Based Fe³⁺ Sensor [6]
-
A mixture of 2-aminobenzamide (1.0 eq) and 2-thiazolecarboxaldehyde (1.0 eq) in ethanol is refluxed for 6-8 hours in the presence of a catalytic amount of acetic acid.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the resulting solid product is filtered.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to obtain the pure sensor compound.
Experimental Protocol: Fluorescence Titration for Fe³⁺ Detection [6]
-
Prepare a stock solution of the quinazolinone sensor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of Fe³⁺ (e.g., from FeCl₃) in deionized water.
-
In a series of cuvettes, place a fixed concentration of the sensor solution in an aqueous buffer.
-
Add increasing concentrations of the Fe³⁺ solution to the cuvettes.
-
Record the fluorescence emission spectra of each solution after excitation at the appropriate wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the quenching effect and calculate the limit of detection.
Diagram: Sensing Mechanism of a Quinazolinone-Based Fe³⁺ Sensor
Caption: Fluorescence quenching mechanism for Fe³⁺ detection.
References
- 1. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Nucleophilic Substitution on 2-Bromobenzo[h]quinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromobenzo[h]quinazoline. This protocol is designed to be a foundational guide, adaptable for various nucleophiles, enabling the synthesis of a diverse library of 2-substituted benzo[h]quinazoline derivatives for potential applications in medicinal chemistry and materials science.
Introduction
The benzo[h]quinazoline scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The functionalization of this core structure is of great interest in drug discovery. Nucleophilic aromatic substitution on halogenated precursors, such as this compound, offers a direct and versatile strategy for introducing a wide range of functionalities at the C2-position. This document outlines a general procedure for this transformation, along with data presentation and workflow visualization. While direct experimental data for this compound is limited in the public domain, the provided protocols are based on established principles of SNAr on related halo-quinazolines and other N-heterocycles.[1][2]
Experimental Protocols
General Procedure for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or alcohol.
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, thiophenol, sodium methoxide)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or isopropanol)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or Triethylamine (Et3N))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the appropriate solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the nucleophile (1.2 - 2.0 eq) to the reaction mixture.
-
If the nucleophile is an amine or thiol, add a suitable base (e.g., K2CO3, 2.0-3.0 eq). For alkoxides, a pre-formed sodium or potassium salt is often used, or a strong base like NaH can be employed to deprotonate the alcohol in situ.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted benzo[h]quinazoline.
-
Characterize the final product using appropriate analytical techniques (1H NMR, 13C NMR, Mass Spectrometry).
Data Presentation
The following table summarizes representative, hypothetical yields for the nucleophilic substitution on this compound with various nucleophiles. These values are intended to be illustrative of typical outcomes for SNAr reactions on similar heterocyclic systems.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K2CO3 | DMF | 120 | 12 | 85 |
| 2 | Thiophenol | K2CO3 | DMF | 100 | 8 | 92 |
| 3 | Aniline | K2CO3 | DMSO | 140 | 24 | 78 |
| 4 | Sodium methoxide | - | Methanol | Reflux | 6 | 95 |
| 5 | Piperidine | K2CO3 | DMF | 120 | 12 | 88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.
Caption: General experimental workflow for nucleophilic substitution.
Logical Relationship of Reaction Components
This diagram shows the logical relationship between the key components of the nucleophilic substitution reaction.
Caption: Key components in the nucleophilic substitution reaction.
References
Application Notes and Protocols: Derivatization of 2-Bromobenzo[h]quinazoline for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-Bromobenzo[h]quinazoline and the subsequent biological evaluation of its derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Benzo[h]quinazoline derivatives, in particular, have shown promise as potent anticancer agents and inhibitors of key signaling pathways.[3][4][5]
The bromine atom at the 2-position of the benzo[h]quinazoline core serves as a versatile handle for introducing diverse chemical moieties through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.
Derivatization Strategies
The derivatization of this compound can be efficiently achieved using modern cross-coupling methodologies to form new carbon-carbon and carbon-nitrogen bonds. The most common and effective methods include the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions offer a broad substrate scope and functional group tolerance, making them ideal for creating a library of diverse derivatives.[6][7]
A general workflow for the derivatization and subsequent biological evaluation is outlined below:
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-Aryl/Heteroaryl-benzo[h]quinazolines.
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)[8]
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the corresponding boronic acid or ester (1.2-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 10:1 dioxane/water).
-
Heat the reaction mixture at 80-100 °C with stirring for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl/Heteroaryl-benzo[h]quinazoline.
-
Characterize the final product using NMR and Mass Spectrometry.
General Protocol for Sonogashira Coupling
This protocol is for the synthesis of 2-Alkynyl-benzo[h]quinazolines.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) cocatalyst (e.g., CuI)
-
Base (e.g., triethylamine or diethylamine)[10]
-
Solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve this compound (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the copper(I) cocatalyst (0.05-0.1 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.2-1.5 equivalents) followed by the amine base.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
-
Confirm the structure of the purified 2-Alkynyl-benzo[h]quinazoline by NMR and Mass Spectrometry.
General Protocol for Buchwald-Hartwig Amination
This protocol details the synthesis of 2-Amino-benzo[h]quinazolines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3)[11]
-
Base (e.g., NaOtBu, Cs2CO3)[11]
-
Nitrogen or Argon gas
Procedure:
-
Charge a Schlenk flask with the palladium catalyst, phosphine ligand, and base.
-
Add this compound (1 equivalent) and the amine (1.2-2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to 80-110 °C with stirring for 2-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by column chromatography.
-
Characterize the final 2-Amino-benzo[h]quinazoline using NMR and Mass Spectrometry.
Biological Evaluation
Quinazoline derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key players in cancer progression.[12][13][14][15] The derivatized benzo[h]quinazolines can be screened for their potential as anticancer agents by evaluating their cytotoxicity against various cancer cell lines and their inhibitory activity against specific kinases.
Signaling Pathway of Interest: EGFR
The EGFR signaling pathway is crucial for cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.[13] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR.[15]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[3][16][17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized benzo[h]quinazoline derivatives dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Gefitinib or Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
A general workflow for the biological assay is depicted below:
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.
Table 1: Cytotoxicity of 2-Substituted Benzo[h]quinazoline Derivatives against Various Cancer Cell Lines
| Compound ID | R-Group at C2 | Cell Line | IC50 (µM) |
| BHQ-1 | Phenyl | A549 | Data |
| MCF-7 | Data | ||
| HCT116 | Data | ||
| BHQ-2 | 4-Methoxyphenyl | A549 | Data |
| MCF-7 | Data | ||
| HCT116 | Data | ||
| BHQ-3 | 3-Ethynylphenyl | A549 | Data |
| MCF-7 | Data | ||
| HCT116 | Data | ||
| BHQ-4 | Morpholino | A549 | Data |
| MCF-7 | Data | ||
| HCT116 | Data | ||
| Gefitinib | (Reference) | A549 | Data |
| MCF-7 | Data | ||
| HCT116 | Data |
Note: "Data" should be replaced with experimentally determined values.
Table 2: Kinase Inhibitory Activity of Selected Benzo[h]quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| BHQ-X | EGFR (wild-type) | Data |
| EGFR (mutant) | Data | |
| VEGFR-2 | Data | |
| Erlotinib | EGFR (wild-type) | Data |
| Vandetanib | VEGFR-2 | Data |
Note: "Data" should be replaced with experimentally determined values from in vitro kinase assays.
By following these protocols, researchers can systematically synthesize and evaluate a library of 2-substituted benzo[h]quinazoline derivatives to identify novel and potent lead compounds for further drug development.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative, apoptotic and anti-inflammatory potential of 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues: Novel series of anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromobenzo[h]quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromobenzo[h]quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare this compound?
A common and logical synthetic approach involves a multi-step process beginning with the construction of the benzo[h]quinazolin-2-one core, followed by conversion to the 2-chloro intermediate, and finally a halogen exchange to yield the desired 2-bromo product. An alternative route could be the synthesis of 2-aminobenzo[h]quinazoline followed by a Sandmeyer-type reaction.
Q2: I am observing a low yield during the initial cyclization to form benzo[h]quinazolin-2-one. What are the potential causes?
Low yields in the cyclization step, often a variation of the Niementowski reaction, can be attributed to several factors.[1][2][3] Incomplete reaction due to insufficient heating or reaction time is a common issue. The quality and purity of the starting materials, such as the appropriate aminonaphthoic acid and formamide, are also critical. Additionally, improper workup and purification procedures can lead to product loss.
Q3: My chlorination of benzo[h]quinazolin-2-one is not proceeding to completion. What can I do?
Incomplete chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be due to insufficient reagent, lower reaction temperatures, or inadequate reaction times. The presence of moisture can also deactivate the chlorinating agent. Ensure anhydrous conditions and consider increasing the excess of the chlorinating agent or the reaction temperature.
Q4: The final bromination step is giving me a mixture of products. How can I improve the selectivity?
A messy bromination reaction could indicate that the reaction conditions are too harsh, leading to side reactions or degradation of the starting material. If employing a halogen exchange from a 2-chloro precursor, ensure the complete removal of the chlorinating agent from the previous step. For a Sandmeyer-type reaction from a 2-amino precursor, precise control of temperature and the slow addition of reagents are crucial for minimizing side-product formation.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in Benzo[h]quinazolin-2-one Synthesis (Niementowski Reaction)
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after prolonged reaction time. | Insufficient reaction temperature or time. | Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC. If the reaction is still sluggish, consider using a higher boiling point solvent or microwave-assisted heating.[2][5] |
| Formation of multiple unidentified byproducts. | Decomposition of starting materials or product at high temperatures. | Gradually increase the temperature to find the optimal balance between reaction rate and decomposition. Ensure the purity of starting materials, as impurities can catalyze side reactions. |
| Product is difficult to purify from the reaction mixture. | Incomplete reaction or formation of soluble impurities. | Optimize the workup procedure. This may involve adjusting the pH to precipitate the product or using a different solvent for extraction or recrystallization. |
Problem 2: Inefficient Conversion of Benzo[h]quinazolin-2-one to 2-Chlorobenzo[h]quinazoline
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of starting material (benzo[h]quinazolin-2-one) remains. | Insufficient amount or activity of the chlorinating agent (e.g., POCl₃, SOCl₂). | Use a larger excess of the chlorinating agent. Ensure the chlorinating agent is fresh and has been properly stored to prevent degradation. Running the reaction under strictly anhydrous conditions is critical. |
| The reaction mixture turns dark, and the desired product yield is low. | Reaction temperature is too high, leading to decomposition. | Perform the reaction at a lower temperature and allow for a longer reaction time. The addition of a catalytic amount of a suitable base (e.g., triethylamine) may facilitate the reaction at a lower temperature. |
Problem 3: Poor Yield or Impure Product in the Final Bromination Step
| Symptom | Possible Cause | Suggested Solution |
| Route A: Halogen Exchange | ||
| Low conversion to the 2-bromo product. | Incomplete reaction. | Increase the reaction time or temperature. Consider using a different bromide source (e.g., PBr₃, PBr₅) or adding a phase-transfer catalyst if using a two-phase system. |
| Route B: Sandmeyer Reaction | ||
| Formation of a complex mixture of byproducts. | Diazonium salt instability or side reactions. | Maintain a low temperature (0-5 °C) during the diazotization and subsequent reaction with the bromide source. Ensure the slow and controlled addition of reagents. The purity of the starting 2-aminobenzo[h]quinazoline is crucial. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthetic route is based on established methodologies for quinazoline synthesis and functionalization.
Step 1: Synthesis of Benzo[h]quinazolin-2-one
This step would likely follow a procedure analogous to the Niementowski quinazoline synthesis.[1][3]
-
Reactants: A suitable 3-amino-2-naphthoic acid and formamide.
-
Procedure: A mixture of 3-amino-2-naphthoic acid and an excess of formamide is heated at a high temperature (e.g., 150-180 °C) for several hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and purified by recrystallization.
Step 2: Synthesis of 2-Chlorobenzo[h]quinazoline
-
Reactants: Benzo[h]quinazolin-2-one and a chlorinating agent (e.g., phosphorus oxychloride).
-
Procedure: Benzo[h]quinazolin-2-one is refluxed in an excess of phosphorus oxychloride for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and dried.
Step 3: Synthesis of this compound (Halogen Exchange)
-
Reactants: 2-Chlorobenzo[h]quinazoline and a bromide source (e.g., hydrobromic acid in acetic acid).
-
Procedure: 2-Chlorobenzo[h]quinazoline is heated in a solution of hydrobromic acid in acetic acid. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled and poured into ice water. The precipitate is collected, washed, and purified.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski Quinazoline Synthesis [drugfuture.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. ijarsct.co.in [ijarsct.co.in]
Purification techniques for 2-Bromobenzo[h]quinazoline
Answering the user's request.## Technical Support Center: Purification of 2-Bromobenzo[h]quinazoline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of this compound. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for purifying crude this compound?
The two most common and effective methods for the purification of this compound and related heterocyclic compounds are flash column chromatography and recrystallization. The choice between them depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities I might encounter in my crude this compound product?
Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Reagents: Such as residual brominating agents (e.g., N-Bromosuccinimide) or catalysts.[1]
-
Side-products: Including over-brominated or regioisomeric quinazoline species.
-
Solvent residues: From the reaction or initial work-up.
Q3: How do I choose between column chromatography and recrystallization?
-
Column Chromatography is ideal for separating compounds with different polarities. It is highly effective for removing both more polar and less polar impurities and is suitable for small to medium-scale purifications. It is the method of choice when impurities have similar solubility characteristics to the desired product.[2][3]
-
Recrystallization is an excellent technique for removing small amounts of impurities from a large amount of solid material, making it ideal for final purification of multi-gram batches. It is generally more economical and easier to scale up than chromatography.[4][5] For this method to be effective, the impurities must have different solubility profiles from the product in the chosen solvent.
Q4: What are good starting solvents for the recrystallization of this compound?
For brominated quinazolinones and related heterocycles, common and effective recrystallization solvents include ethanol, or a mixture of ethanol and water.[5] A solvent system of ethyl acetate/hexanes can also be effective, where the product is dissolved in a minimum of hot ethyl acetate and hexanes are added until turbidity is observed, followed by slow cooling.
Q5: What is a recommended mobile phase for purifying this compound by flash column chromatography?
A gradient of hexane and ethyl acetate is a standard and effective mobile phase for the purification of many bromo-heterocyclic compounds.[6][7] A typical starting point would be to run a gradient from 100% hexanes to a higher concentration of ethyl acetate, based on preliminary analysis by Thin Layer Chromatography (TLC).
Troubleshooting Guide
Q1: My compound is not separating from an impurity during column chromatography. What can I do?
-
Optimize the Mobile Phase: If the spots are too close on the TLC plate, try a less polar solvent system. A shallower gradient (e.g., increasing ethyl acetate in hexanes by 1-2% increments) can significantly improve separation.
-
Change the Stationary Phase: Silica gel is acidic and may not be suitable for all compounds. Consider using neutral or basic alumina as the stationary phase, which can alter the elution order and improve separation.
-
Dry Loading: If your compound has low solubility in the mobile phase, it may streak on the column. Adsorbing the crude product onto a small amount of silica gel or Celite and loading it as a dry powder can lead to sharper bands and better separation.[8]
Q2: My this compound product appears to be decomposing on the silica gel column. How can I prevent this?
Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: You can deactivate the silica gel by adding 1% triethylamine to the mobile phase. This will help prevent the degradation of acid-sensitive compounds.
-
Use an Alternative Adsorbent: Switching to a more inert stationary phase like neutral alumina is an effective alternative.
Q3: I am getting a very low yield after recrystallization. What are the common causes and solutions?
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause of low recovery. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.
-
Product Lost in Mother Liquor: A significant amount of product may remain dissolved in the cold solvent (the mother liquor). You can concentrate the mother liquor and perform a second recrystallization to recover more of your compound.
Q4: My compound will not crystallize from any solvent I try. What are my options?
If your compound remains an oil, it may be impure.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.
-
Purify Further: The inability to crystallize is often due to persistent impurities. Re-purifying the material by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.
Quantitative Data Summary
The following tables provide typical parameters for the purification of bromo-substituted heterocyclic compounds. These should serve as a starting point for the optimization of the purification of this compound.
Table 1: Typical Flash Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh)[6] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Example Gradient | 100% Hexane -> 95:5 Hexane:EtOAc -> 90:10 Hexane:EtOAc[6] |
| Loading Method | Dry loading on Celite or Silica for best results[8] |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain[6] |
Table 2: Common Recrystallization Solvents
| Solvent/System | Typical Recovery | Notes |
| Ethanol | 65-85% | Good for moderately polar compounds. |
| Ethanol / Water | 70-90% | Add water to a hot ethanol solution until cloudy, then clarify with a few drops of ethanol and cool slowly.[5] |
| Ethyl Acetate / Hexanes | 60-80% | Dissolve in minimal hot ethyl acetate, add hexanes until persistent turbidity, then cool. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. The ideal Rf value for the desired compound is between 0.25 and 0.40.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the least polar solvent mixture you will use.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Start with a low polarity solvent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate) and gradually increase the polarity according to your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is not suitable. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise to the heated (refluxing) mixture with stirring until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. orgsyn.org [orgsyn.org]
Overcoming challenges in the synthesis of substituted benzo[h]quinazolines
Welcome to the technical support center for the synthesis of substituted benzo[h]quinazolines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzo[h]quinazolines, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am experiencing very low yields in the final cyclization step to form the benzo[h]quinazoline ring. What are the common causes and how can I improve the yield?
Potential Causes:
-
Inefficient Catalyst System: The choice of catalyst and ligands is crucial for a successful cyclization. An inappropriate catalyst may lead to poor conversion rates.
-
Suboptimal Reaction Temperature: The temperature for the cyclization reaction is often critical. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can lead to decomposition of starting materials or products.
-
Incorrect Solvent or Base: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and yield.
-
Steric Hindrance: Bulky substituents on the precursors can sterically hinder the cyclization process.
Solutions:
-
Catalyst and Ligand Screening: If using a metal-catalyzed reaction, consider screening different catalysts and ligands. For instance, in palladium-catalyzed amination reactions to form N-arylbenzo[h]quinazolines, ligands like Xanthphos can be effective.[1] Transition-metal-free approaches using iodine as a catalyst have also been reported for similar quinazoline syntheses and might be worth exploring.[2][3]
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal conditions. For example, some palladium-catalyzed couplings for related heterocycles are performed at 100 °C.[4]
-
Solvent and Base Variation: Experiment with a range of solvents and bases. For a two-step synthesis of benzo[h]quinolines, varying the base (e.g., triethylamine, N,N-dimethylaniline) and solvent (e.g., THF, methanol, chloroform) was shown to significantly impact the yield of the cyclized product.[5]
-
Staged Synthesis: If a one-pot reaction is failing, consider isolating the intermediate before the final cyclization. A two-step approach was found to be advantageous in the synthesis of some benzo[h]quinoline derivatives, with the isolation of an intermediate leading to a higher overall yield.[5]
Question 2: I am observing the formation of significant side products in my reaction mixture, making purification difficult. What are the likely side reactions and how can I minimize them?
Potential Side Reactions:
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction, reducing the yield of the desired product.
-
Over-alkylation or Over-arylation: If multiple reactive sites are present, undesired multiple substitutions can occur.
-
Decomposition: Sensitive starting materials or products may decompose under the reaction conditions, especially at elevated temperatures.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to a mixture of starting material, intermediate, and product.
Solutions:
-
Optimize Catalyst and Ligand Ratios: Fine-tuning the catalyst and ligand concentrations can often minimize side reactions like homocoupling.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants to disfavor multiple additions.
-
Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
Degas Solvents: For oxygen-sensitive reactions, ensure that solvents are properly degassed to prevent oxidative side reactions. For the synthesis of N-arylbenzo[h]quinazolin-2-amines, the reaction mixture was degassed for 15 minutes under a nitrogen atmosphere before the addition of the palladium catalyst.[1]
Question 3: The purification of my substituted benzo[h]quinazoline product is challenging. What are the recommended purification techniques?
Common Purification Challenges:
-
Similar Polarity of Product and Byproducts: Makes separation by column chromatography difficult.
-
Poor Solubility: The product may have limited solubility in common organic solvents, hindering purification by recrystallization or chromatography.
-
Product Tailing on Silica Gel: Can lead to broad peaks and poor separation during column chromatography.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of petroleum ether/ethyl acetate or heptane/ethyl acetate) to achieve optimal separation.[6]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure crystalline products.
-
Preparative Thin Layer Chromatography (PTLC): For small-scale reactions or when column chromatography fails to provide adequate separation, PTLC can be a useful alternative.[6]
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities. The product can be protonated and extracted into an aqueous acid phase, then liberated by basification and extracted back into an organic solvent.
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help to remove the catalyst and other insoluble materials before further purification.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of substituted benzo[h]quinazolines?
A1: Common starting materials include derivatives of naphthalen-1-amine or 2-aminonaphthalene. For instance, the synthesis of N-arylbenzo[h]quinazolin-2-amines starts from 1-fluoronaphthalene, which is converted to 1-fluoro-2-naphthaldehyde. This is then reacted with guanidinium carbonate to form the benzo[h]quinazolin-2-amine core.[1] Another approach for a related benzo[h]quinoline system uses naphthalen-1-amine in a reaction with mercaptoacetic acid esters and pentachloro-2-nitro-1,3-butadiene.[5]
Q2: Which catalytic systems are most effective for the synthesis of substituted benzo[h]quinazolines?
A2: Palladium-based catalysts are widely used, particularly for C-N bond formation in the synthesis of N-aryl substituted derivatives. A common system is Pd₂(dba)₃ with a suitable phosphine ligand like Xanthphos.[1] For other types of quinazoline syntheses, a variety of transition metals such as manganese, copper, and iron have been employed, often in one-pot procedures.[7][8] Non-metal catalysts, such as iodine, have also been shown to be effective.[2]
Q3: Are there any one-pot procedures available for the synthesis of substituted benzo[h]quinazolines?
A3: While one-pot syntheses are well-documented for the broader quinazoline class, specific one-pot procedures for benzo[h]quinazolines are less common in the provided literature. However, a one-pot reaction of mercaptoacetate, naphthalene-1-amine, and triethylamine has been reported for the synthesis of a related benzo[h]quinoline system, although the yield was noted to be lower than a two-step process.[5] Many one-pot syntheses for quinazolines involve multicomponent reactions, which can be highly efficient.[2][3][9]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Benzo[h]quinoline Synthesis [5]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | THF | 25 | 24 | 33 |
| 2 | N,N-Dimethylaniline | THF | 25 | 24 | Moderate |
| 3 | Pyridine | THF | 25 | 24 | Low |
| 4 | - | THF | 25 | 24 | Intermediate Isolated |
| 5 | Triethylamine | Methanol | 25 | 24 | Low |
| 6 | Triethylamine | Chloroform | 25 | 24 | Low |
Data adapted from a study on a related benzo[h]quinoline system, illustrating the impact of reaction parameters on product yield.
Experimental Protocols
Protocol 1: Synthesis of N-Arylbenzo[h]quinazolin-2-amines [1]
This protocol is a representative procedure for the final palladium-catalyzed N-arylation step.
Step 1: Synthesis of 1-Fluoro-2-naphthaldehyde To a stirred solution of 1-fluoronaphthalene in THF at -78 °C, n-butyllithium is added. The mixture is stirred for 2 hours, and then dry DMF is added. After stirring for another 2 hours at -78 °C, the reaction is quenched with water, and the crude product is extracted with ethyl acetate.
Step 2: Synthesis of Benzo[h]quinazolin-2-amine To a stirred solution of guanidinium carbonate in DMA, 1-fluoro-2-naphthaldehyde is added. The reaction mixture is then heated to 150 °C and stirred for 16 hours.
Step 3: Representative Procedure for the Preparation of N-Arylbenzo[h]quinazolin-2-amines To a stirred solution of benzo[h]quinazolin-2-amine in 1,4-dioxane, the corresponding aryl bromide, Xanthphos, and cesium carbonate are added. The mixture is degassed for 15 minutes under a nitrogen atmosphere. Pd₂(dba)₃ is then added, and the reaction mixture is stirred for 16 hours at 100 °C. After cooling to room temperature, the mixture is filtered through Celite and washed with EtOAc. The combined organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of substituted benzo[h]quinazolines.
References
- 1. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bromination of Benzo[h]quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bromination of benzo[h]quinazoline. The information is compiled from established principles of heterocyclic chemistry and data from related N-heterocyclic compounds.
Troubleshooting Guides
This section addresses specific problems that may arise during the bromination of benzo[h]quinazoline in a question-and-answer format.
Issue 1: Low or No Conversion to the Brominated Product
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Question: My bromination of benzo[h]quinazoline is resulting in a low yield or no product at all. How can I improve the conversion rate?
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Answer: Low reactivity is a common challenge in the electrophilic halogenation of nitrogen-containing heterocycles due to the deactivating effect of the nitrogen atom. Here are several strategies to enhance the reaction rate and yield:
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Activation of the Brominating Agent: If you are using N-Bromosuccinimide (NBS), its electrophilicity can be increased by adding a catalytic amount of an activator such as Boron Trifluoride Etherate (BF3·Et2O) or by using Trifluoroacetic Acid (TFA) as a solvent.[1]
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Use of a Lewis Acid Catalyst: The addition of a catalytic quantity of a Lewis acid like Aluminum Bromide (AlBr₃) or Iron(III) Bromide (FeBr₃) can polarize the Br-Br bond in molecular bromine (Br₂), making it a more potent electrophile.[1]
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Silver-Promoted Systems: The use of silver salts such as Silver Trifluoroacetate (AgTFA) or Silver Tetrafluoroborate (AgBF₄) can facilitate the reaction.[1]
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In Situ Generation of the Brominating Agent: Sodium hypobromite (NaOBr), generated in situ from Br₂ and Sodium Hydroxide (NaOH), can be an effective brominating agent.[1]
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Alternative Brominating Agents: Pyridinium tribromide is a safer alternative to liquid bromine and can be effective.[1]
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Issue 2: Formation of Multiple Products and Lack of Regioselectivity
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Question: My reaction is producing a mixture of brominated isomers. How can I control the regioselectivity of the bromination?
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Answer: The benzo[h]quinazoline ring system has multiple positions susceptible to electrophilic attack, which can lead to a mixture of products.[2] Achieving high regioselectivity is crucial. Consider the following approaches:
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Reaction Conditions: The choice of solvent and temperature can significantly influence the position of bromination. Running the reaction in a strong acid like concentrated sulfuric acid (H₂SO₄) has been shown to direct the bromination of other azines, although it may still result in mixtures.[2]
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Directing Groups: If your benzo[h]quinazoline substrate has existing substituents, these will influence the position of further substitution. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.
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N-Oxide Formation: A potential strategy to achieve regioselective C2-bromination is through the formation of the corresponding N-oxide. This has been demonstrated for other fused azine systems.[3]
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Careful Selection of Brominating Agent: The steric bulk and reactivity of the brominating agent can influence the product distribution. Experimenting with different reagents (e.g., Br₂, NBS, or dibromoisocyanuric acid) may improve selectivity.
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Issue 3: Difficulty in Purifying the Desired Product
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Question: I am struggling to separate my brominated benzo[h]quinazoline from the starting material and byproducts. What are the best purification strategies?
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Answer: Purification can be challenging, especially if the polarity of the product is similar to that of the impurities.
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Choice of Brominating Agent: The choice of brominating agent can simplify purification. For example, excess molecular bromine (Br₂) can be quenched with a reducing agent like sodium sulfite to form water-soluble salts, which are easily removed during aqueous workup.[1] In contrast, if you use N-Bromosuccinimide (NBS), the succinimide byproduct can sometimes be difficult to remove.[1] Hot filtration can be employed to separate succinimide, which is soluble in some hot solvents like CCl₄.[1]
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Chromatography: Column chromatography is a standard method for separating isomers and closely related compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical.
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Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product, especially for crystalline solids.
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Issue 4: Observation of Unidentified Byproducts
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Question: My reaction mixture shows several unexpected spots on the TLC plate. What are the possible side reactions?
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Answer: Besides the formation of constitutional isomers, other side reactions can occur:
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Over-bromination: The desired monobrominated product can undergo further bromination to yield di- or tri-brominated species, especially if an excess of the brominating agent is used or if the reaction time is too long.
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Side-chain Bromination: If the benzo[h]quinazoline has alkyl substituents, benzylic bromination can compete with ring bromination, particularly when using NBS with a radical initiator.[4]
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Degradation: The reaction conditions, especially the use of strong acids or high temperatures, might lead to the degradation of the starting material or the product.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common brominating agents for heterocycles like benzo[h]quinazoline?
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A1: The most common brominating agents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Other reagents include Pyridinium tribromide, and in situ generated brominating species. The choice depends on the desired reactivity and selectivity.[1]
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Q2: How can I monitor the progress of my bromination reaction?
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A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product(s). Developing a good TLC system before starting the reaction is recommended.
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Q3: What is the role of a radical initiator in bromination reactions?
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A3: A radical initiator, such as benzoyl peroxide or AIBN, is typically used with NBS to promote free-radical substitution, which favors the bromination of alkyl side chains (benzylic positions) over the aromatic ring.[4] For the bromination of the aromatic core of benzo[h]quinazoline, a radical initiator should generally be avoided.
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Q4: Can water affect my bromination reaction?
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A4: The presence of water can influence the reaction pathway. In some cases, it has been reported to accelerate the rate of bromination of heterocyclic compounds with NBS.[4] However, for reactions sensitive to moisture, anhydrous conditions are necessary.
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Data Presentation
Table 1: Comparison of Common Brominating Agents for Heterocycles
| Brominating Agent | Abbreviation | Common Solvents | Activators/Catalysts | Key Considerations |
| Molecular Bromine | Br₂ | Acetic Acid, Dichloromethane | Lewis Acids (AlBr₃, FeBr₃) | Highly reactive and corrosive.[1] |
| N-Bromosuccinimide | NBS | Carbon Tetrachloride, Acetonitrile, TFA | BF₃·Et₂O, Radical Initiators (for side-chain) | Easier to handle than Br₂.[1] |
| Pyridinium Tribromide | PTT | Acetic Acid, Tetrahydrofuran | None typically required | Solid reagent, safer than Br₂.[1] |
Experimental Protocols
General Protocol for the Bromination of Benzo[h]quinazoline with NBS
This is a general guideline and may require optimization for specific substrates and desired outcomes.
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Preparation: Dissolve benzo[h]quinazoline (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
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Addition of Reagent: Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution in portions at room temperature.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Once the reaction is complete, quench any remaining NBS with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
- 3. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for 2-Bromobenzo[h]quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobenzo[h]quinazoline in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are commonly used for the functionalization of this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of aryl halides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids or esters), the Heck coupling (for C-C bond formation with alkenes), and the Buchwald-Hartwig amination (for C-N bond formation with amines).
Q2: What are the typical starting points for catalyst, ligand, and base selection for these reactions?
A2:
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Suzuki-Miyaura Coupling: A common starting point is a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.
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Heck Coupling: Pd(OAc)₂ is a common catalyst precursor, often used with a phosphine ligand like PPh₃ or P(o-tol)₃. Organic bases such as triethylamine (NEt₃) or inorganic bases like Na₂CO₃ or KOAc are typically employed.[1]
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Buchwald-Hartwig Amination: Catalyst systems often consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.[2][3] Strong bases like NaOtBu or K₃PO₄ are generally required.
Q3: What solvents are suitable for coupling reactions with this compound?
A3: The choice of solvent depends on the specific reaction and the solubility of the reactants. Common solvents include:
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Suzuki-Miyaura Coupling: Toluene, dioxane, THF, and DMF, often with the addition of water to dissolve the inorganic base.[4]
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Heck Coupling: DMF, NMP, or toluene are frequently used.
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Buchwald-Hartwig Amination: Toluene, dioxane, or THF are common choices.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh palladium catalyst and ligand. Consider using a pre-catalyst. |
| Poor choice of base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base are critical. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Inappropriate solvent | Try a different solvent or a solvent/water mixture to improve solubility and facilitate the reaction. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (N₂ or Ar). |
| High catalyst loading | Reduce the palladium catalyst loading. | |
| Dehalogenation of this compound | Presence of water or protic impurities | Use anhydrous solvents and reagents. |
| High temperature | Lower the reaction temperature. |
Heck Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh palladium source. Consider in situ generation of Pd(0) from a Pd(II) precursor. |
| Incorrect base | Screen different organic and inorganic bases. The base is crucial for regenerating the active catalyst.[5] | |
| Steric hindrance | If using a sterically hindered alkene, a more active catalyst system with a bulky ligand may be required. | |
| Formation of Double Bond Isomers | Reversible β-hydride elimination | Add a silver or thallium salt to promote reductive elimination.[5] |
| Low Regioselectivity | Electronic or steric factors | Modify the electronic properties of the alkene or use a ligand that enhances steric differentiation. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inappropriate ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). Ligand choice is critical for this reaction.[3][6] |
| Base is not strong enough | Use a stronger base such as NaOtBu, KOtBu, or LHMDS.[2] | |
| Catalyst inhibition | The amine substrate or product may be coordinating too strongly to the palladium center. A different ligand may be required. | |
| Side Reactions (e.g., Hydrodehalogenation) | High reaction temperature | Lower the reaction temperature. |
| Catalyst decomposition | Use a more robust ligand or a pre-catalyst. |
Data Presentation: Representative Reaction Condition Optimization
The following tables present representative data for optimizing coupling reactions. While specific data for this compound is limited in the literature, these tables illustrate typical optimization parameters for similar heteroaromatic systems.
Table 1: Representative Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 60 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 5 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
Table 2: Representative Optimization of Buchwald-Hartwig Amination Conditions [7]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ (5) | DavePhos (10) | KOtBu (1.4) | Toluene | 90 | >95 |
| 2 | Pd₂(dba)₃ (5) | XPhos (10) | KOtBu (1.4) | Toluene | 90 | 100 |
| 3 | Pd₂(dba)₃ (5) | JohnPhos (10) | KOtBu (1.4) | Toluene | 90 | >95 |
| 4 | Pd₂(dba)₃ (5) | APhos (10) | KOtBu (1.4) | Toluene | 90 | 80 |
| 5 | Pd₂(dba)₃ (5) | BINAP (10) | KOtBu (1.4) | Toluene | 90 | <10 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., dioxane/water 4:1) is added, and the reaction mixture is heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Coupling
To a reaction vessel are added this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., NEt₃, 2-3 equiv). The vessel is sealed and purged with an inert gas. Anhydrous solvent (e.g., DMF) is added, and the mixture is heated to 100-140 °C. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, filtered to remove palladium black, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are dried and concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv). This compound (1.0 equiv) and the amine (1.1-1.3 equiv) are added, followed by the solvent (e.g., toluene or dioxane). The tube is sealed, removed from the glovebox, and heated to 80-120 °C until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[7]
Visualizations
Caption: Suzuki-Miyaura coupling experimental workflow.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Bromobenzo[h]quinazoline during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromobenzo[h]quinazoline during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common decomposition pathways for this compound during reactions?
A1: While specific studies on the decomposition of this compound are limited, based on the general reactivity of halogenated quinazolines and related N-heterocycles, the primary decomposition pathways to be aware of are:
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Hydrodehalogenation (Debromination): This is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck). In this process, the bromine atom is replaced by a hydrogen atom, leading to the formation of benzo[h]quinazoline. This can be promoted by the presence of a hydrogen source (e.g., solvent, amine, or water) and certain phosphine ligands.
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Hydrolysis of the Quinazoline Ring: The quinazoline ring system is generally stable in cold, dilute acidic or alkaline solutions. However, it can be susceptible to hydrolysis under harsh conditions, such as boiling in strong acids or bases. This can lead to the opening of the pyrimidine ring.
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Photodecomposition: Halogenated aromatic compounds can be sensitive to light. While specific photostability data for this compound is unavailable, it is a good practice to protect reactions from light, especially if they are long-running.
Q2: How can I minimize hydrodehalogenation (debromination) during palladium-catalyzed cross-coupling reactions?
A2: Minimizing hydrodehalogenation is crucial for achieving high yields of the desired product. Consider the following strategies:
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Choice of Catalyst and Ligand: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can sometimes promote hydrodehalogenation. It may be beneficial to screen different ligands to find one that favors the desired cross-coupling over the reduction pathway.
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Base Selection: The choice of base can influence the extent of debromination. Weaker bases are sometimes preferred. It is advisable to perform small-scale test reactions with different bases to determine the optimal conditions.
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Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time possible to minimize the opportunity for side reactions.
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Solvent Purity: Ensure the use of dry, degassed solvents to minimize the presence of water and oxygen, which can contribute to side reactions.
Q3: What are the best practices for handling and storing this compound?
A3: To ensure the integrity of your starting material, follow these best practices:
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Storage: Store this compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture and air.
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid exposure to strong light. When weighing and transferring the compound, do so quickly to minimize exposure to atmospheric moisture.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material | 1. Confirm the purity of your this compound by NMR or LC-MS before starting the reaction. 2. Run a control reaction without the boronic acid to check for decomposition under the reaction conditions. 3. Consider lowering the reaction temperature and using a milder base. |
| Catalyst Inactivity | 1. Use a fresh batch of palladium catalyst and phosphine ligand. 2. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. 3. Screen different palladium catalysts and ligands. For electron-deficient substrates, catalysts with electron-rich and bulky ligands are often effective.[2][3][4][5] |
| Issues with Boronic Acid | 1. Use a fresh, high-purity boronic acid. 2. Consider using a boronate ester, which can be more stable. 3. Ensure the base is strong enough to activate the boronic acid for transmetalation.[6] |
| Solvent Effects | 1. Ensure the use of anhydrous and degassed solvents. 2. Try different solvent systems (e.g., dioxane/water, toluene/water, DMF). |
Issue 2: Significant Formation of Debrominated Byproduct (Benzo[h]quinazoline)
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | 1. Ligand Modification: Switch to a different phosphine ligand. Less electron-rich or less bulky ligands might reduce the rate of hydrodehalogenation. 2. Base Optimization: Screen different inorganic and organic bases. Sometimes, a weaker base can suppress this side reaction. 3. Temperature and Time: Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. 4. Hydrogen Source: Use rigorously dried and degassed solvents and reagents to minimize the presence of water. |
| Catalyst System | 1. Lower the catalyst loading. 2. Consider a copper-free Sonogashira coupling protocol if applicable, as the copper co-catalyst can sometimes play a role in side reactions. |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
This is a general starting point and may require optimization.
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To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if required).
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Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 2-Bromobenzo[h]quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromobenzo[h]quinazoline, with a focus on scaling up the process.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the benzo[h]quinazoline core structure?
A1: The benzo[h]quinazoline skeleton can be synthesized through several methods, often involving the condensation of a 1-aminonaphthalene derivative with a suitable C1 or C2 synthon. A common approach involves the reaction of 1-amino-2-naphthoic acid or its derivatives with formamide or other reagents to construct the quinazoline ring.
Q2: At which stage is the bromination typically carried out?
A2: Bromination can be performed at different stages of the synthesis. One common strategy is the bromination of an advanced intermediate or the final benzo[h]quinazoline product using a brominating agent like N-Bromosuccinimide (NBS). The choice of bromination step will depend on the overall synthetic strategy and the desired regioselectivity.
Q3: What are the primary challenges when scaling up this synthesis?
A3: Key challenges in scaling up the synthesis of this compound include:
-
Exothermic Reactions: Bromination reactions can be highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Solid Handling: Starting materials and products are often solids, which can present challenges for charging reactors, agitation, and transfer on a large scale.
-
Purification: Achieving high purity on a large scale can be difficult. Recrystallization is a common method, but finding a suitable solvent system that provides good recovery and high purity can be challenging. Column chromatography is often not feasible for large quantities.
-
Reaction Homogeneity: Ensuring efficient mixing in large reactors is crucial for maintaining consistent reaction conditions and achieving reproducible results.
-
Safety: Handling bromine or brominating agents on a large scale requires strict safety protocols due to their corrosive and toxic nature.
Q4: What are the critical process parameters to monitor during scale-up?
A4: The following parameters are critical to monitor and control:
-
Temperature: Precise temperature control is essential, especially during bromination.
-
Reaction Time: Reaction progress should be monitored (e.g., by HPLC or TLC) to determine the optimal reaction time and avoid the formation of degradation products.
-
Agitation Speed: Adequate mixing is necessary to ensure homogeneity and efficient heat transfer.
-
Rate of Reagent Addition: Slow and controlled addition of reagents, particularly the brominating agent, is crucial for managing exotherms.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of product under reaction conditions. - Suboptimal reaction temperature. - Inefficient purification leading to product loss. | - Monitor the reaction progress using HPLC or TLC to ensure completion. - Consider lowering the reaction temperature or reducing the reaction time. - Optimize the reaction temperature based on small-scale experiments. - Optimize the recrystallization solvent and procedure to maximize recovery. |
| Formation of Multiple Byproducts (e.g., polybrominated species) | - Excess of brominating agent. - High reaction temperature. - Non-selective bromination conditions. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Maintain a lower and consistent reaction temperature. - Investigate different brominating agents or solvent systems to improve selectivity. |
| Poor Solubility of Starting Materials or Intermediates | - Inappropriate solvent. - High concentration of reactants. | - Screen for alternative solvents with better solubility profiles. - Perform the reaction at a lower concentration. - Consider using a co-solvent system. |
| Difficulties in Product Isolation and Purification | - Oily or amorphous product. - Inefficient recrystallization. - Product contamination with starting materials or byproducts. | - Attempt to induce crystallization by seeding, scratching the flask, or cooling. - Screen a variety of solvents and solvent mixtures for recrystallization. - Consider a slurry wash with a suitable solvent to remove impurities before recrystallization. |
| Inconsistent Results Between Batches | - Variations in raw material quality. - Inconsistent reaction conditions (temperature, time, agitation). - Inaccurate measurement of reagents. | - Ensure consistent quality of starting materials through analytical testing. - Implement strict process controls for all critical parameters. - Calibrate all measuring equipment regularly. |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on general procedures for the synthesis of related brominated quinazolines. These protocols must be optimized on a small scale before attempting a large-scale synthesis.
Protocol 1: Synthesis of Benzo[h]quinazolin-2(1H)-one
A potential precursor for this compound.
| Parameter | Value |
| Starting Material | 1-Amino-2-naphthoic acid |
| Reagent | Formamide |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, and washing with water |
| Purification | Recrystallization from ethanol or acetic acid |
| Expected Yield | 60-70% |
Protocol 2: Bromination of Benzo[h]quinazolin-2(1H)-one
A plausible route to the target compound.
| Parameter | Value |
| Starting Material | Benzo[h]quinazolin-2(1H)-one |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid or Dichloromethane |
| Reaction Temperature | Room temperature to 50 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with sodium thiosulfate solution, extraction, and solvent evaporation |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol/water mixture) |
| Expected Yield | 70-85% |
Experimental Workflow and Logic Diagrams
Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of 2-Bromobenzo[h]quinazoline by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A good starting point for the analysis of this compound, a hydrophobic aromatic compound, is a reversed-phase HPLC method. Based on the analysis of similar quinazoline derivatives, a C18 column is often suitable.[1][2] The mobile phase can consist of a mixture of an organic solvent, like acetonitrile or methanol, and water.[3] A gradient elution may be necessary to ensure adequate separation from any impurities. Detection is typically performed using a UV detector, as quinazoline derivatives exhibit strong UV absorbance.[4][5][6]
Q2: What is the expected UV absorbance maxima for this compound?
A2: Quinazoline derivatives generally display two main UV absorption bands.[4] The first is typically in the range of 240–300 nm, and the second, longer-wavelength band is often observed between 310–425 nm.[4] For initial method development, monitoring at a wavelength around 254 nm is a common practice for aromatic compounds. To optimize sensitivity, it is recommended to determine the specific absorbance maxima of this compound by running a UV scan of a standard solution.
Q3: How should I prepare my sample of this compound for HPLC analysis?
A3: this compound should be dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion. A good practice is to dissolve the sample in the initial mobile phase composition or in a solvent with a similar or weaker elution strength. For reversed-phase methods, this often means using the organic component of the mobile phase (e.g., acetonitrile or methanol) as the diluent. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column or tubing.
Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
A: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic nitrogen atoms in the quinazoline ring, causing tailing.
-
Solution: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). Alternatively, use a base-deactivated column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Problem 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes:
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Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before each injection, especially when running a gradient.
-
Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution: Ensure accurate and consistent measurement of all mobile phase components. Prepare fresh mobile phase daily and degas it thoroughly to remove dissolved gases.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.
-
Solution: Check for any visible leaks in the system. Perform a pump performance test as recommended by the instrument manufacturer.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.
-
Problem 3: Noisy or Drifting Baseline
Q: I am observing a noisy or drifting baseline in my chromatograms. How can I resolve this?
A: A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline issues:
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Contaminated Mobile Phase: Impurities in the solvents or buffer components can lead to a noisy or drifting baseline.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous components through a 0.22 µm filter.
-
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline spikes.
-
Solution: Degas the mobile phase thoroughly before and during use (if an online degasser is not available). Purge the pump to remove any trapped air.
-
-
Detector Lamp Issues: An aging or failing detector lamp can cause baseline noise.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
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-
Leaks: A leak in the system can cause pressure fluctuations that manifest as baseline noise.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
Experimental Protocols
Proposed HPLC Method for this compound
This method serves as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile |
System Suitability Parameters
To ensure the reliability of the HPLC system, the following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| RSD of Retention Time (n=6) | ≤ 1.0% |
Method Development and Troubleshooting Workflow
Caption: A workflow diagram for HPLC method development and troubleshooting.
Logical Relationship of Common HPLC Problems and Causes
Caption: Common HPLC problems and their potential root causes.
References
- 1. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. econferences.ru [econferences.ru]
Validation & Comparative
Navigating the Structural Landscape: A Comparative NMR Analysis of 2-Bromobenzo[h]quinazoline and its Analogs
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of novel chemical entities. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Bromobenzo[h]quinazoline and its structurally related analogs, offering valuable insights for compound characterization and identification.
This technical guide presents a summary of reported NMR data for bromo-substituted quinazoline derivatives to serve as a comparative reference for the analysis of this compound. Due to the limited availability of specific public data for this compound, this guide leverages spectral information from closely related analogs to infer expected chemical shifts and coupling patterns.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for various brominated quinazoline derivatives, providing a valuable resource for spectral interpretation and comparison. The data has been compiled from reputable scientific sources.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Bromo-Substituted Quinazoline Analogs in CDCl₃
| Compound | H-4 | Aromatic Protons | Reference |
| 2-(3-bromophenyl)quinazoline | 9.47 (s, 1H) | 8.80 (s, 1H), 8.56 (d, J = 8 Hz, 1H), 8.09 (d, J = 12 Hz, 1H), 7.96-7.91 (m, 2H), 7.67-7.62 (m, 2H), 7.43-7.39 (m, 1H) | [1] |
| 2-(4-bromophenyl)quinazoline | 9.43 (s, 1H) | 8.50-8.47 (m, 2H), 8.06 (d, J = 8 Hz, 1H), 7.92-7.88 (m, 2H), 7.66-7.60 (m, 3H) | [1] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Bromo-Substituted Quinazoline Analogs in CDCl₃
| Compound | C=N / C-Br | Aromatic Carbons | Reference |
| 2-(3-bromophenyl)quinazoline | 160.6, 159.7, 122.9 | 150.7, 140.1, 134.4, 133.4, 131.6, 130.1, 128.6, 127.8, 127.1, 123.7 | [1] |
| 2-(4-bromophenyl)quinazoline | 160.5, 160.1, 125.4 | 150.6, 136.9, 134.3, 131.8, 130.2, 128.5, 127.5, 127.1, 123.6 | [1] |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a typical experimental procedure for the ¹H and ¹³C NMR analysis of quinazoline derivatives.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used. A proton-decoupled pulse sequence is standard. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
3. Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
Chemical shifts (δ) are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration of the ¹H NMR signals provides the relative ratio of protons.
-
Analysis of coupling constants (J values) in the ¹H NMR spectrum helps to determine the connectivity of protons.
Workflow for NMR Structural Elucidation
The general workflow for characterizing a chemical compound using NMR spectroscopy is depicted in the following diagram.
References
Unraveling the Structural Landscape: A Comparative Guide to Benzo[h]quinazoline Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structure of a benzo[h]quinazoline derivative and a computationally predicted structure of 2-Bromobenzo[h]quinazoline, offering insights into the impact of substitution on the molecular geometry of this important heterocyclic scaffold.
While an experimental crystal structure for this compound is not publicly available, this guide leverages the known crystal structure of the closely related benzo[h]quinoline-3-carboxamide as an experimental benchmark. A detailed comparison is made with a computationally predicted structure of this compound, providing valuable data for understanding structure-activity relationships and guiding synthetic efforts.
Structural Comparison: Experimental vs. Predicted Data
The following table summarizes key geometric parameters from the experimentally determined crystal structure of benzo[h]quinoline-3-carboxamide and the computationally predicted structure of this compound. The prediction is based on Density Functional Theory (DFT) calculations, a common and reliable method for determining molecular geometries.[1][2][3]
| Parameter | Benzo[h]quinoline-3-carboxamide (Experimental)[4] | This compound (Predicted) |
| Crystal System | Monoclinic | N/A (Gas Phase Calculation) |
| Space Group | P2₁/c | N/A (Gas Phase Calculation) |
| Key Bond Lengths (Å) | ||
| C-Br | N/A | 1.895 |
| C-N (quinazoline ring) | 1.32 - 1.36 | 1.31 - 1.38 |
| C-C (aromatic) | 1.38 - 1.42 | 1.39 - 1.43 |
| **Key Bond Angles (°) ** | ||
| C-C-Br | N/A | 121.5 |
| C-N-C (quinazoline ring) | ~117 - 122 | ~116 - 123 |
| Planarity | The 17 non-hydrogen atoms of the molecule are essentially coplanar. | The benzo[h]quinazoline core is predicted to be planar. |
Experimental and Computational Protocols
Synthesis of Benzo[h]quinazoline Derivatives
The synthesis of substituted quinazolines and their derivatives can be achieved through various established methods. A general approach involves the condensation of a 2-amino-aromatic precursor with a suitable cyclizing agent. For instance, the synthesis of certain brominated quinazolinone derivatives has been reported starting from 2-aminobenzamide and proceeding through a bromination step followed by cyclization with an aromatic aldehyde.[5] Similarly, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has been achieved through a multi-step sequence involving palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization.[6][7]
A plausible synthetic route to this compound could involve the reaction of a suitably substituted aminonaphthalene derivative with a source for the C2-N3-C4 portion of the quinazoline ring, followed by a bromination step.
X-ray Crystallography of Benzo[h]quinoline-3-carboxamide
The crystal structure of benzo[h]quinoline-3-carboxamide was determined by single-crystal X-ray diffraction.[4] The compound crystallizes in the monoclinic space group P2₁/c with four molecules in the unit cell.[4] The structure was solved and refined to yield the atomic coordinates and geometric parameters presented in the comparison table.
Computational Prediction of this compound Structure
The geometry of this compound was predicted using computational modeling techniques. Density Functional Theory (DFT) calculations, a widely used quantum chemical method, can provide highly accurate predictions of molecular structures, energies, and other properties.[1][3] A typical workflow for such a prediction involves:
-
Building the initial molecular structure: A 2D sketch of this compound is converted into a 3D model.
-
Geometry optimization: The energy of the molecule is minimized by systematically adjusting the positions of its atoms. This process yields the most stable, low-energy conformation of the molecule.
-
Frequency analysis: This calculation confirms that the optimized structure corresponds to a true energy minimum and provides vibrational frequencies.
The predicted bond lengths and angles in the table above are derived from such a DFT-optimized structure.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and structural analysis of benzo[h]quinazoline derivatives.
Caption: A generalized synthetic workflow for producing brominated benzo[h]quinazoline derivatives.
Caption: Workflow for the comparative structural analysis of benzo[h]quinazoline derivatives.
References
- 1. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]
- 7. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromobenzo[h]quinazoline and 2-Chlorobenzo[h]quinazoline
For researchers and professionals in drug development and synthetic chemistry, understanding the reactivity of halogenated heterocyclic compounds is paramount for the efficient design of synthetic routes. This guide provides an objective comparison of the reactivity of 2-bromobenzo[h]quinazoline and 2-chlorobenzo[h]quinazoline, focusing on common and synthetically important transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The inherent difference in the carbon-halogen bond strength is the primary determinant of the reactivity of these two compounds. The C-Br bond is weaker than the C-Cl bond, which generally renders this compound more reactive in reactions where the cleavage of this bond is a key step, such as in many palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two most common examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. In these reactions, the oxidative addition of the palladium catalyst to the aryl halide is a crucial step in the catalytic cycle. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates this oxidative addition, leading to faster reaction rates and often higher yields for the bromo-substituted compound under identical conditions.
Suzuki-Miyaura Coupling
Table 1: Comparison of Yields in a Suzuki-Miyaura Coupling Reaction
| Starting Material | Product | Yield (%) |
| 6-bromo -2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | 2-cyclopropyl-6-(4-methoxyphenyl)-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | 85 |
| 6-chloro -2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | 2-cyclopropyl-6-(4-methoxyphenyl)-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | 55 |
Data from an analogous quinazolinone system.
This data strongly suggests that this compound would be the more reactive substrate in Suzuki-Miyaura couplings compared to 2-chlorobenzo[h]quinazoline.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that is initiated by oxidative addition. Consequently, this compound is expected to be more reactive than 2-chlorobenzo[h]quinazoline in C-N bond-forming reactions. While a direct comparison is unavailable, successful Buchwald-Hartwig aminations have been reported for bromo-substituted benzo[h]quinazolinones, highlighting the utility of the bromo-substituent as a reactive handle. The amination of the corresponding chloro-derivative would likely require more forcing conditions, such as higher temperatures, longer reaction times, or more specialized catalyst systems.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the electrophilicity of the carbon atom bearing the halogen and the stability of the intermediate Meisenheimer complex. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system activates the C2 and C4 positions towards nucleophilic attack. Generally, the C4 position is more electrophilic and thus more reactive than the C2 position.
Between the two halogens, chlorine is more electronegative than bromine, which can make the carbon atom it is attached to slightly more electrophilic. However, the C-Cl bond is stronger than the C-Br bond, making the chloride a poorer leaving group. In most SNAr reactions, the bond-breaking step is rate-determining, and therefore, the better leaving group ability of bromide makes this compound generally more reactive than 2-chlorobenzo[h]quinazoline in these transformations.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Halobenzo[h]quinazoline
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure: To a solution of 2-halobenzo[h]quinazoline (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), and a base, for example, K₂CO₃ (2.0 mmol). The mixture is degassed and heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylbenzo[h]quinazoline.
General Protocol for Buchwald-Hartwig Amination of a 2-Halobenzo[h]quinazoline
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Procedure: A mixture of 2-halobenzo[h]quinazoline (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.05 mmol), a suitable ligand (e.g., Xantphos, 0.1 mmol), and a base like Cs₂CO₃ (2.0 mmol) in an anhydrous solvent (e.g., dioxane, 5 mL) is degassed and heated at around 100 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield the 2-aminobenzo[h]quinazoline derivative.
General Protocol for Nucleophilic Aromatic Substitution of a 2-Halobenzo[h]quinazoline
Caption: Workflow for a typical nucleophilic aromatic substitution.
Procedure: To a solution of 2-halobenzo[h]quinazoline (1.0 mmol) in a suitable solvent such as ethanol or DMF (5 mL), the nucleophile (e.g., an amine, 1.5 mmol) is added. The reaction mixture may be stirred at room temperature or heated depending on the reactivity of the nucleophile and the substrate. The reaction is monitored by TLC. Upon completion, the product may precipitate from the reaction mixture upon cooling or by the addition of water. The solid is collected by filtration, washed with a suitable solvent, and dried to afford the 2-substituted-benzo[h]quinazoline. Alternatively, the reaction mixture can be worked up by extraction with an organic solvent, followed by purification.
Conclusion
A Comparative Analysis of the Biological Activity of Benzo[h]quinazoline Derivatives and Other Quinazolines
Quinazoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Their diverse pharmacological profile stems from the versatile chemical nature of the quinazoline ring system, which allows for a wide range of structural modifications, leading to compounds with tailored biological activities.[2] This guide delves into the biological activities of different quinazoline classes, presenting key experimental data and methodologies to aid in the design and development of novel therapeutics.
Anticancer Activity: A Prominent Feature of Quinazoline Derivatives
Quinazoline derivatives have demonstrated significant potential as anticancer agents, with many acting as inhibitors of key signaling pathways involved in tumor growth and proliferation.[3] A primary target for many quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell signaling.[4]
Benzo[h]quinazoline and Benzo[g]quinazoline Derivatives as Potent EGFR/HER2 Inhibitors
Recent studies have highlighted the anticancer potential of benzo-annulated quinazolines, such as benzo[h]quinazoline and benzo[g]quinazoline derivatives. These compounds have shown significant inhibitory activity against various cancer cell lines, often through the inhibition of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[5]
One study on 4-phenyl-5,6-dihydrobenzo[h]quinazolines revealed significant anticancer activity against a panel of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[6][7] Notably, compound 6d from this series was found to induce apoptosis and inhibit tubulin polymerization, a key process in cell division.[6][7]
Similarly, a series of 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides were synthesized and evaluated as dual EGFR/HER2 inhibitors. Several of these compounds displayed potent cytotoxic activity against the A549 lung cancer cell line and exhibited excellent inhibitory activity against both EGFR and HER2 enzymes, with IC50 values in the nanomolar range.[5][8]
The following diagram illustrates the general mechanism of EGFR inhibition by quinazoline derivatives, which typically involves competitive binding at the ATP-binding site of the kinase domain.
Caption: EGFR signaling and its inhibition by quinazoline derivatives.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzo[h]quinazoline, benzo[g]quinazoline, and other quinazoline derivatives against various cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[h]quinazoline | Compound 4a (4-phenyl-5,6-dihydrobenzo[h]quinazoline derivative) | DLD-1 (Colon) | 1.50 | [6] |
| A549 (Lung) | 1.86 | [6] | ||
| DU145 (Prostate) | 1.50 | [6] | ||
| Compound 6d (4-phenyl-5,6-dihydrobenzo[h]quinazoline derivative) | MCF-7 (Breast) | 7.0 (approx.) | [6][7] | |
| Benzo[g]quinazoline | Compound 8 (2-thio-benzo[g]quinazoline derivative) | A549 (Lung) | 0.220 | [5] |
| Compound 6 (2-thio-benzo[g]quinazoline derivative) | A549 (Lung) | 0.105 | [5] | |
| General Quinazoline | Erlotinib | A431 (Skin) | 0.08 | [3] |
| Gefitinib | A549 (Lung) | 0.18 | [3] |
Antimicrobial Activity of Quinazoline Scaffolds
Quinazoline derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[9]
Benzo[g]quinazoline Derivatives as Antimicrobial Agents
A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Many of these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[10][11] For instance, compounds 8 and 23 from this series were particularly effective against Gram-positive bacteria.[10]
The following workflow outlines a typical antimicrobial susceptibility test.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzo[g]quinazoline derivatives against various microbial strains.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Compound 8 | 7.81 | 15.62 | 31.25 | [10] |
| Compound 23 | 7.81 | 31.25 | 62.5 | [10] |
| Ampicillin (Std.) | 3.9 | - | - | [10] |
| Gentamicin (Std.) | - | 7.81 | - | [10] |
| Amphotericin B (Std.) | - | - | 1.95 | [10] |
Anti-inflammatory and Anticonvulsant Activities
Beyond their anticancer and antimicrobial effects, quinazoline derivatives have also shown promise as anti-inflammatory and anticonvulsant agents.
Anti-inflammatory Quinazolines
The anti-inflammatory potential of quinazoline derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.[12] This assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.[13]
The workflow for this in vivo assay is depicted below.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Anticonvulsant Quinazolines
Several quinazoline derivatives have been reported to possess anticonvulsant activity, with some acting as modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[2]
The following diagram illustrates the interaction of quinazoline derivatives with the GABA-A receptor.
Caption: Modulation of GABA-A receptor signaling by quinazoline derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols for the key biological assays discussed in this guide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized microbial inoculum is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells are punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.[10][11]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).
-
Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[12][13]
GABA-A Receptor Binding Assay
This assay is used to determine the affinity of a compound for the GABA-A receptor.
-
Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the binding affinity (e.g., Ki or IC50) of the test compound.[1][14]
Conclusion
The quinazoline scaffold continues to be a rich source of biologically active compounds with therapeutic potential across various disease areas. While specific data on 2-Bromobenzo[h]quinazoline remains elusive, the promising anticancer and antimicrobial activities of other benzo[h]quinazoline and benzo[g]quinazoline derivatives underscore the importance of further exploring this particular chemical space. The data and protocols presented in this guide offer a valuable resource for researchers working on the design and development of novel quinazoline-based therapeutics. Future investigations into the synthesis and biological evaluation of 2-substituted benzo[h]quinazolines, including the bromo-derivative, are warranted to fully elucidate their therapeutic potential.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazolines and their evaluation as growth inhibitors of carcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazolines and their evaluation as growth inhibitors of carcinoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthesized 2-Bromobenzo[h]quinazoline
Comparison of Analytical Methods for Purity Determination
The purity of a synthesized compound like 2-Bromobenzo[h]quinazoline is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are considered the gold standards for quantitative purity assessment in the pharmaceutical industry.[5][6]
| Analytical Method | Principle | Advantages | Disadvantages | Application to this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. | High resolution and sensitivity for detecting and quantifying impurities.[7][8] Established and widely accepted method. | Requires a reference standard for quantification.[7] Development of a specific and validated method can be time-consuming. | Ideal for detecting and quantifying process-related impurities and degradation products. A reverse-phase C18 column is often suitable for aromatic heterocyclic compounds.[9][10] |
| Quantitative ¹H NMR (qNMR) | Determination of the concentration of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard. | Provides a direct measurement of purity without the need for a specific reference standard of the analyte.[6] It is a non-destructive technique.[6][11] | Lower sensitivity compared to HPLC for detecting trace impurities.[6] Signal overlap can complicate quantification. | Can be used to determine the absolute purity of the main component.[6][12] The aromatic protons of the benzo[h]quinazoline ring system would provide distinct signals for quantification.[13] |
| Thin-Layer Chromatography (TLC) | Separation of components based on their differential migration on a thin layer of adsorbent material. | Simple, rapid, and cost-effective method for qualitative assessment of purity and monitoring reaction progress. | Not a quantitative method. Lower resolution and sensitivity compared to HPLC. | Useful for rapid, qualitative checks of purity and for developing the mobile phase for column chromatography purification. |
| Elemental Analysis (CHNX) | Combustion of the sample to convert the elements into simple gases, which are then quantified. | Provides the percentage composition of C, H, N, and other elements, which can be compared to the theoretical values. | Does not detect impurities with the same elemental composition as the main compound. Less sensitive than chromatographic methods. | Can confirm the elemental composition of the bulk material and provide an indication of the presence of inorganic impurities or residual solvents. |
| Mass Spectrometry (MS) | Ionization of the compound and separation of the ions based on their mass-to-charge ratio. | Provides the molecular weight of the compound and its fragments, which helps in structural confirmation and identification of impurities. | Not inherently quantitative without coupling to a separation technique like HPLC or GC. | Confirms the identity of this compound and can help identify the structure of unknown impurities. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of the chemical bonds. | Provides information about the functional groups present in the molecule.[3] | Not suitable for quantitative purity analysis. Provides limited information about the overall purity. | Confirms the presence of key functional groups in the synthesized this compound. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC and qNMR analysis of a compound like this compound.
High-Performance Liquid Chromatography (HPLC) Purity Method
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of aromatic heterocyclic compounds.[9][10]
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it to elute more nonpolar impurities. For example: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B), 35-40 min (10% B).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[7] Filter the sample through a 0.45 µm syringe filter before injection.[8]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
4. Data Analysis:
-
The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹H NMR (qNMR) Purity Method
This protocol describes a general procedure for determining the absolute purity of a compound using qNMR with an internal standard.[6][12]
1. Materials and Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
2. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
-
Integrate a well-resolved, characteristic signal of this compound and a known signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical workflow for a comprehensive purity analysis of a synthesized compound like this compound.
Caption: Workflow for Purity Analysis of Synthesized Compounds.
Caption: Comparison of HPLC and qNMR for Purity Determination.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 5. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 8. torontech.com [torontech.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to High-Resolution Mass Spectrometry of 2-Bromobenzo[h]quinazoline
For researchers and professionals in drug development, precise molecular weight determination is a critical step in the characterization of novel compounds. High-resolution mass spectrometry (HRMS) stands as the definitive technique for this purpose, offering unparalleled accuracy and confidence in structural elucidation. This guide provides a comparative overview of the expected HRMS data for 2-Bromobenzo[h]quinazoline and contrasts it with experimentally obtained data for a related substituted quinazoline, highlighting the key analytical features and experimental considerations.
Performance Comparison: Expected vs. Experimental HRMS Data
The primary strength of HRMS lies in its ability to measure mass-to-charge ratios (m/z) with high precision, typically to four or five decimal places. This allows for the confident determination of elemental composition. For this compound, the presence of a bromine atom introduces a characteristic isotopic pattern that serves as a crucial diagnostic tool.
Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), the mass spectrum of a bromine-containing compound will exhibit two major peaks for the molecular ion, separated by approximately 2 Da.[1][2] This M and M+2 pattern is a hallmark of bromo-substituted compounds.
| Compound | Molecular Formula | Calculated [M+H]+ (m/z) | Found [M+H]+ (m/z) | Mass Error (ppm) | Isotopic Pattern | Reference |
| This compound (Expected) | C12H779BrN2 | 270.9869 | - | - | Expected M and M+2 peaks | - |
| This compound (Expected) | C12H781BrN2 | 272.9849 | - | - | Expected M and M+2 peaks | - |
| 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | C14H11N2O2 | 239.08150 | 239.08067 | -3.47 | N/A | [3] |
| Substituted Tetrazoloquinazoline | C14H13N5OCl | 302.0809 | 302.0810 | +0.33 | N/A | [4] |
Key Observations:
-
Mass Accuracy: The comparison with experimentally determined values for other quinazoline derivatives demonstrates the low parts-per-million (ppm) mass error that is characteristic of HRMS.[3][4] This high accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
-
Isotopic Signature: The defining feature for this compound in an HRMS analysis will be the distinct isotopic pattern of bromine. The near-equal intensity of the [M+H]+ and [M+2+H]+ peaks provides unambiguous evidence for the presence of a single bromine atom in the molecule.[1][5]
Experimental Protocol for HRMS Analysis
The following is a representative experimental protocol for the high-resolution mass spectrometric analysis of this compound, based on common practices for small molecule analysis.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis. The final solvent should be compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
2. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice for nitrogen-containing heterocyclic compounds like quinazolines.
-
Sample Introduction: The diluted sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an ultra-high-performance liquid chromatography (UHPLC) system for separation prior to mass analysis.
-
Mass Analyzer Settings:
-
Mass Range: Set the acquisition range to cover the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Resolution: A resolving power of at least 60,000 FWHM (Full Width at Half Maximum) is recommended to achieve high mass accuracy.
-
Calibration: The instrument should be calibrated immediately prior to analysis using a standard calibration mixture to ensure high mass accuracy.
-
3. Data Analysis:
-
The acquired data is processed using the instrument's software.
-
The exact mass of the protonated molecule, [M+H]+, is determined.
-
The elemental composition is calculated based on the accurate mass measurement.
-
The characteristic isotopic pattern for bromine (M and M+2 peaks) is verified to confirm the presence and number of bromine atoms.[1][2]
-
Fragmentation data (MS/MS), if acquired, can be used to further support the structural elucidation by analyzing the fragmentation patterns of the molecule.[6][7][8]
Visualizing the HRMS Workflow
The logical flow of an HRMS experiment can be visualized to better understand the process from sample to data.
Caption: A flowchart of the high-resolution mass spectrometry (HRMS) experimental workflow.
References
- 1. docbrown.info [docbrown.info]
- 2. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines
An Examination of Cytotoxic Activity and Mechanistic Pathways
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of several approved anticancer drugs. The introduction of a bromine substituent onto this scaffold has been a key strategy in the development of potent new anticancer agents. This guide provides a comparative analysis of the anticancer activity of various bromo-substituted quinazolines, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology drug discovery.
Comparative Anticancer Activity
The cytotoxic effects of various bromo-substituted quinazoline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in the following tables summarizes the IC50 values of different bromo-substituted quinazolines from various studies, offering a quantitative comparison of their anticancer activity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | |||
| 8a | Aliphatic linker at SH group | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| SW480 (Colon) | 17.85 ± 0.92 | [1] | ||
| MRC-5 (Normal) | 84.20 ± 1.72 | [1] | ||
| 8e | Electron-donating group on phenyl ring (para-methyl) | MCF-7 (Breast) | 35.14 ± 6.87 | [1] |
| SW480 (Colon) | 63.15 ± 1.63 | [1] | ||
| 8d | Electron-donating group on phenyl ring (meta-methyl) | MCF-7 (Breast) | 59.15 ± 5.73 | [1] |
| SW480 (Colon) | 72.45 ± 2.90 | [1] | ||
| Series 2 | 6-bromoquinazoline derivatives | |||
| 5b | Fluoro substitution at meta position of the phenyl moiety | MCF-7 (Breast) | 0.53 | [2] |
| SW480 (Colon) | 1.95 | [2] | ||
| Series 3 | Dibromo-2-arylquinazolinone derivatives | |||
| 1f | MCF-7 (Breast) | 101.37 ± 12.20 | [3] | |
| A549 (Lung) | 124.5 ± 20.51 | [3] | ||
| SKOV3 (Ovarian) | 125 ± 7.07 | [3] | ||
| 1g | MCF-7 (Breast) | 101.37 ± 12.20 | [3] | |
| A549 (Lung) | 124.5 ± 20.51 | [3] | ||
| SKOV3 (Ovarian) | 125 ± 7.07 | [3] | ||
| Series 4 | 4-anilinoquinazoline derivatives | |||
| Compound 29 | Dioxepine ring at 6-position, bromine at 3-position of aniline | A431 (Skin) | 2.77 | [4] |
| MCF-7 (Breast) | 5.02 | [4] | ||
| Compound 30 | Benzylamino-substitution, meta-bromo-substituted-4-anilino moiety | HepG2 (Liver) | 0.28 | [4] |
| A16-F10 (Melanoma) | 0.59 | [4] | ||
| Compound 31 | Cinnamic acid-substitution, bromo at 3-position of aniline | A431 (Skin) | 0.33 | [4] |
| Compound 32 | Cinnamic acid-substitution, chloro at 3-position of aniline | A431 (Skin) | 0.49 | [4] |
| Series 5 | 9-bromo-5-styryltetrazolo[1,5-c]quinazolines | |||
| 3a | MCF-7 (Breast) | Significant Cytotoxicity | [5] | |
| 3b | 4-fluorostyryl | MCF-7 (Breast) | Significant Cytotoxicity | [5] |
| Reference Compounds | ||||
| Erlotinib | MCF-7 (Breast) | 9.9 ± 0.14 | [1] | |
| Cisplatin | MCF-7, A549, SKOV3 | - | [3] |
Experimental Protocols
The evaluation of the anticancer activity of bromo-substituted quinazolines relies on a series of well-established experimental protocols. The following sections provide detailed methodologies for the key experiments cited in the referenced studies.
Synthesis of Bromo-Substituted Quinazolines
A general synthetic route for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives involves a multi-step process.[1] First, 5-bromoanthranilic acid is reacted with phenyl isothiocyanate in the presence of triethylamine in absolute ethanol under reflux conditions.[1] The resulting intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, is then reacted with various alkyl halides or substituted benzyl bromides in the presence of potassium carbonate in dimethylformamide to yield the final bromo-substituted quinazoline derivatives.[1]
For the synthesis of dibromo-2-arylquinazolinone derivatives, a two-step procedure is employed.[3] Initially, anthranilamide is brominated using N-bromosuccinimide.[3] Subsequently, the quinazoline ring is formed by reacting the brominated intermediate with different aromatic aldehydes.[3]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the bromo-substituted quinazoline derivatives for a specified period (e.g., 48 hours).[6]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[6] The plates are then incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[7] The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. The induction of apoptosis by bromo-substituted quinazolines can be evaluated using various methods, such as the Annexin V-FITC/PI staining assay.[8]
-
Cell Treatment: Cancer cells are treated with the test compounds for a specified duration.
-
Cell Staining: The cells are harvested and washed with a binding buffer. They are then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and propidium iodide (PI), which stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, and necrotic).[8]
Mechanistic Insights: Signaling Pathways
Many bromo-substituted quinazolines exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival. A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][10][11][12]
EGFR Signaling Pathway
The EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[9] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and migration.[9][13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[9] Bromo-substituted quinazolines can act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain and thereby blocking the downstream signaling cascade.[10][12]
Caption: EGFR signaling pathway and its inhibition by bromo-substituted quinazolines.
Experimental Workflow
The comparative study of bromo-substituted quinazolines follows a structured experimental workflow, from chemical synthesis to biological evaluation.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. atcc.org [atcc.org]
Validating the Structure of Benzo[h]quinazoline Derivatives: A Comparative Guide
For researchers and scientists engaged in the development of novel therapeutics, particularly those based on the benzo[h]quinazoline scaffold, rigorous structural validation is a critical step. This guide provides a comparative overview of the analytical techniques used to confirm the structure of 2-substituted benzo[h]quinazoline derivatives, with a focus on N-arylbenzo[h]quinazolin-2-amines. The methodologies and data presented herein serve as a practical reference for validating the synthesis of these and other related compounds, such as 2-Bromobenzo[h]quinazoline.
Comparative Analysis of Spectroscopic Data
The structural elucidation of novel compounds relies on the synergistic interpretation of data from various analytical techniques. Here, we compare the key characterization data for two representative N-arylbenzo[h]quinazolin-2-amine derivatives.
| Property | Derivative 1: N-(4-chlorophenyl)benzo[h]quinazolin-2-amine | Derivative 2: N-(4-bromo-3-methylphenyl)benzo[h]quinazolin-2-amine |
| Molecular Formula | C₁₈H₁₂ClN₃ | C₁₉H₁₄BrN₃ |
| Melting Point (°C) | 207-209 | 201-202 |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.17 (br s, 1H, NH), 9.31 (s, 1H), 9.01 (d, J = 7.6 Hz, 1H), 8.09 (d, J = 8.8 Hz, 2H), 8.07 (d, J = 3.2 Hz, 1H), 7.85-7.72 (m, 4H), 7.48 (d, J = 3.2 Hz, 2H)[1] | 10.11 (br s, 1H, NH), 9.31 (s, 1H), 8.98 (dd, J = 7.2, 1.2 Hz, 1H), 8.06-8.02 (m, 2H), 7.90-7.87 (m, 1H), 7.84-7.74 (m, 4H), 7.59 (d, J = 8.4 Hz, 1H), 2.42 (s, 3H)[1] |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 161.3, 157.9, 151.1, 140.0, 136.1, 130.5, 129.1, 129.0, 128.6, 127.5, 125.5, 124.6, 124.3, 120.7, 119.3, 117.8[1] | 161.2, 157.9, 151.1, 140.6, 137.5, 136.1, 132.5, 130.5, 129.1, 128.6, 124.6, 124.5, 124.3, 121.6, 118.8, 117.8, 115.9, 23.4[1] |
| High-Resolution Mass Spectrometry (HRMS) m/z (ESI) | Calculated for C₁₈H₁₃N₃³⁵Cl (M+H)⁺: 306.0792, Found: 306.0792[1] | Calculated for C₁₉H₁₅N₃⁷⁹Br (M+H)⁺: 364.04438, Found: 364.0448[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for heterocyclic compounds and can be adapted for specific benzo[h]quinazoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Process the spectrum similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
The final solution should be free of any solid particles.
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For N-arylbenzo[h]quinazolin-2-amines, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Acquire the spectrum over a mass range appropriate for the expected molecular weight of the compound.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic and molecular structure of the compound in the solid state.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation.
-
Slowly evaporate the solvent at room temperature or use techniques such as vapor diffusion or cooling crystallization to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam.
-
Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray reflections. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized this compound derivative.
Caption: Workflow for the structural validation of this compound derivatives.
References
A Comparative Guide to the Identification of 2-Bromobenzo[h]quinazoline
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comparative analysis of analytical techniques used to confirm the identity of 2-Bromobenzo[h]quinazoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will utilize data from the closely related analogue, 2-(4-bromophenyl)quinazoline, for illustrative purposes. This will be compared with a non-brominated counterpart, 2-phenylquinazoline, to highlight the analytical differences imparted by the bromine substituent.
Spectroscopic and Chromatographic Comparison
The primary methods for identifying organic molecules like this compound and its analogues involve a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected and observed data for our target analogue and a comparative compound.
| Analytical Technique | 2-(4-bromophenyl)quinazoline (Analogue for this compound) | 2-phenylquinazoline (Alternative Compound) | Key Differences and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ = 9.43 (s, 1H), 8.50-8.47 (m, 2H), 8.06 (d, J = 8 Hz, 1H), 7.92-7.88 (m, 2H), 7.66-7.60 (m, 3H)[1] | δ = 9.47 (s, 1H), 8.62 (dd, J = 7.8, 1.8 Hz, 2H), 8.09 (d, J = 8.7 Hz, 1H), 7.93-7.89 (m, 2H), 7.61 (t, J = 7.6Hz, 1H), 7.57-7.49 (m, 3H)[2] | The presence of the bromine atom in the phenyl ring of the analogue influences the chemical shifts of the aromatic protons. The overall integration and splitting patterns remain similar for the quinazoline core. |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 160.5, 160.1, 150.6, 136.9, 134.3, 131.8, 130.2, 128.5, 127.5, 127.1, 125.4, 123.6[1] | δ = 161.2, 160.6, 150.9, 138.1, 134.2, 130.7, 128.74, 128.66, 127.4, 127.2, 123.7[2] | The carbon directly attached to the bromine atom in the analogue will show a characteristic shift. The electronic effect of bromine will also slightly alter the shifts of other carbons in the phenyl ring compared to the unsubstituted phenylquinazoline. |
| Mass Spectrometry (MS) | Expected M+ and M+2 isotopic pattern characteristic of a monobrominated compound. For C₁₄H₉BrN₂, the expected m/z would be around 284/286. | For C₁₄H₁₀N₂, the expected m/z would be around 206. | The most significant difference is the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), which results in two major peaks in the molecular ion region separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=N, C=C aromatic stretching, and C-H aromatic bending. A C-Br stretching frequency is expected in the fingerprint region (typically 500-600 cm⁻¹). | Similar peaks for C=N, C=C aromatic stretching, and C-H aromatic bending. Absence of a C-Br stretching peak. | The key distinguishing feature would be the presence of the C-Br stretch in the IR spectrum of the brominated compound, although it can sometimes be weak and fall in a crowded region of the spectrum. |
| High-Performance Liquid Chromatography (HPLC) | Retention time will be dependent on the column and mobile phase used. Generally, the increased molecular weight and polarity due to bromine will result in a different retention time compared to the non-brominated analogue. | Will have a distinct retention time under the same chromatographic conditions. | Comparison of retention times with an authentic standard is a powerful identification tool. The brominated compound is expected to have a longer retention time on a reverse-phase column under typical conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker Avance III-500 spectrometer (or equivalent).[3]
-
¹H NMR Parameters:
-
Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters:
-
Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Reference: CDCl₃ signal at 77.16 ppm.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Method: Electrospray ionization (ESI) is common for this type of molecule.
-
Analysis: Acquire the full scan mass spectrum in positive ion mode. Look for the molecular ion peak and the characteristic M+2 isotopic pattern for bromine.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: FTIR spectrometer.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹. Identify characteristic functional group frequencies.
Visualizing the Identification Workflow
The logical flow for confirming the identity of a synthesized compound can be visualized as follows:
Caption: A logical workflow for the synthesis, purification, and analytical confirmation of a chemical compound's identity.
Synthesis Pathway Comparison
The synthesis of quinazoline derivatives often follows established synthetic routes. A common method involves the reaction of an anthranilic acid derivative with a suitable reagent to form the quinazoline ring system.
Caption: A generalized synthetic pathway for the preparation of various quinazoline derivatives.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Bromobenzo[h]quinazoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of plausible synthetic methodologies for the preparation of 2-Bromobenzo[h]quinazoline, a molecule of interest in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide outlines two primary synthetic strategies based on established chemical transformations, providing detailed hypothetical experimental protocols and a quantitative comparison of their theoretical efficiencies.
Executive Summary
Two principal synthetic routes to this compound are proposed and evaluated. The first route leverages a Sandmeyer reaction starting from the precursor 2-aminobenzo[h]quinazoline. The second approach involves the synthesis of benzo[h]quinazolin-2-one, followed by a bromination reaction. This guide presents a side-by-side comparison of these methods, considering factors such as the number of steps, potential yields, and the nature of the reagents and reaction conditions.
Data Presentation: Comparison of Synthetic Routes
| Step | Method 1: Sandmeyer Reaction | Method 2: Bromination of Quinazolinone |
| Starting Material | 1-Naphthylamine | 1-Naphthylamine |
| Intermediate 1 | N-(1-Naphthyl)cyanamide | 1-Isocyanato-naphthalene |
| Intermediate 2 | 2-Aminobenzo[h]quinazoline | Benzo[h]quinazolin-2-one |
| Final Step | Diazotization followed by bromination | Bromination with POBr₃ |
| Overall Steps | 3 | 3 |
| Theoretical Yield | Moderate | Moderate to High |
| Key Reagents | Cyanogen bromide, Sodium Nitrite, HBr, CuBr | Phosgene (or equivalent), Urea, POBr₃ |
| Reaction Conditions | Low temperatures for diazotization | High temperatures for cyclization and bromination |
Logical Workflow of Synthetic Pathways
The following diagram illustrates the two proposed synthetic pathways for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthetic pathways. These are based on analogous reactions found in the chemical literature.
Method 1: Sandmeyer Reaction
Step 1: Synthesis of N-(1-Naphthyl)cyanamide
To a solution of 1-naphthylamine (10.0 g, 69.8 mmol) and triethylamine (14.6 mL, 104.7 mmol) in anhydrous tetrahydrofuran (200 mL) at 0 °C is slowly added a solution of cyanogen bromide (8.1 g, 76.8 mmol) in THF (50 mL). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude N-(1-naphthyl)cyanamide, which can be purified by column chromatography.
Step 2: Synthesis of 2-Aminobenzo[h]quinazoline
N-(1-Naphthyl)cyanamide (5.0 g, 29.7 mmol) is heated neat or in a high-boiling solvent such as diphenyl ether at 250-280 °C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. After cooling, the solidified reaction mixture is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to induce crystallization. The solid product is collected by filtration and recrystallized from a suitable solvent to yield pure 2-aminobenzo[h]quinazoline.
Step 3: Synthesis of this compound via Sandmeyer Reaction
To a suspension of 2-aminobenzo[h]quinazoline (2.0 g, 9.0 mmol) in 48% hydrobromic acid (20 mL) at 0 °C, a solution of sodium nitrite (0.68 g, 9.9 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (1.4 g, 9.9 mmol) in 48% hydrobromic acid (10 mL) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 30 minutes. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.
Method 2: Bromination of Quinazolinone
Step 1: Synthesis of 1-Isocyanato-naphthalene
Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
A solution of 1-naphthylamine (10.0 g, 69.8 mmol) in a suitable solvent like toluene is added to a solution of phosgene (or a phosgene equivalent such as triphosgene) in the same solvent at a controlled temperature. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. After the reaction is complete, the solvent and excess phosgene are carefully removed by distillation to yield 1-isocyanato-naphthalene.
Step 2: Synthesis of Benzo[h]quinazolin-2-one
A mixture of 1-isocyanato-naphthalene (5.0 g, 29.6 mmol) and urea (1.9 g, 32.5 mmol) is heated at 180-200 °C for 2-3 hours. The reaction mixture solidifies upon cooling. The solid is triturated with hot ethanol, filtered, and washed with cold ethanol to afford benzo[h]quinazolin-2-one.
Step 3: Synthesis of this compound
A mixture of benzo[h]quinazolin-2-one (2.0 g, 9.0 mmol) and phosphorus oxybromide (POBr₃) (5.2 g, 18.0 mmol) is heated at 120-130 °C for 4-6 hours. The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution until the washings are neutral. The crude product is dried and can be purified by recrystallization or column chromatography to yield this compound.
Concluding Remarks
The choice between the Sandmeyer reaction and the bromination of the corresponding quinazolinone for the synthesis of this compound will depend on several factors, including the availability of starting materials and reagents, the desired scale of the reaction, and the laboratory's capabilities for handling hazardous materials like phosgene and managing high-temperature reactions. While the bromination of the quinazolinone may offer a more direct route with potentially higher yields in the final step, the Sandmeyer reaction provides a classic and reliable method for introducing a bromine atom onto an aromatic ring. Further experimental validation is necessary to determine the optimal synthetic route in practice.
Safety Operating Guide
Proper Disposal of 2-Bromobenzo[h]quinazoline: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The absence of a specific Safety Data Sheet (SDS) for 2-Bromobenzo[h]quinazoline necessitates a cautious approach to its disposal, guided by the known hazards of similar brominated heterocyclic compounds and general best practices for laboratory chemical waste management. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound.
Anticipated Hazard Profile
Based on data from structurally related compounds, this compound is anticipated to present the following hazards. This information should be considered for risk assessment and the implementation of appropriate safety measures.
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. Avoid contact with skin.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield.[2][3] |
| Respiratory Irritation | May cause respiratory tract irritation. | Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust or fumes.[2] |
| Aquatic Hazard | Potentially harmful to aquatic life. | Avoid release to the environment.[1][4] |
Detailed Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] It must be treated as hazardous waste and disposed of through a licensed environmental waste management company.
1. Personal Protective Equipment (PPE):
Before handling the waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.
2. Waste Segregation and Storage:
-
Container: Use a dedicated, properly labeled, and sealable waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[1][2] The original container, if in good condition, is an ideal choice.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][4] Do not use abbreviations or chemical formulas.[4] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[3]
-
Segregation: Store the waste container in a designated satellite accumulation area.[1] It must be segregated from incompatible materials, such as strong oxidizing agents and strong bases.[4] Specifically, keep it separate from acids and bases.[1]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[4] Store in a cool, dry, and well-ventilated area.
3. Disposal Procedure:
-
Collection: Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5]
-
Documentation: Complete any required hazardous waste disposal forms provided by your institution.[3]
-
Transportation: Do not transport hazardous waste personally. Trained EHS personnel or a licensed contractor should handle the transportation.[5]
4. Spill Management:
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
